molecular formula C6H6IN5 B1529650 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 862729-12-2

4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B1529650
CAS No.: 862729-12-2
M. Wt: 275.05 g/mol
InChI Key: XDRBSXBQEOQZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine is a useful research compound. Its molecular formula is C6H6IN5 and its molecular weight is 275.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-iodo-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN5/c1-12-6-3(4(7)11-12)5(8)9-2-10-6/h2H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRBSXBQEOQZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C(=N1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to the DMSO Solubility of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Uncharted Territory of Solubility

In the landscape of drug discovery and development, understanding the solubility of a novel compound is a foundational pillar upon which all subsequent in vitro and in vivo studies are built. The compound , 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, belongs to the pyrazolo[3,4-d]pyrimidine class of molecules. This family is noted for its role as an adenine isostere, making it a valuable scaffold for kinase inhibitors in targeted anticancer therapies[1]. However, this class is also frequently associated with high hydrophobicity and, consequently, poor aqueous solubility[1][2].

Physicochemical Profile of the Analyte

A thorough understanding of a compound's physical and chemical properties is the starting point for any solubility investigation. Below is a summary of the known characteristics of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

PropertyValueSource(s)
CAS Number 862729-12-2[3][4][5]
Molecular Formula C₆H₆IN₅[3][4]
Molecular Weight 275.053 g/mol [3][4]
Physical State Liquid[3][4]
Purity (Typical) ≥98%[3][4]
IUPAC Name 3-iodo-1-methylpyrazolo[3,4-d]pyrimidin-4-amine[3]

The fact that this compound is a liquid at room temperature is an important consideration for handling and preparation of stock solutions.

DMSO: The Cornerstone Solvent in Drug Discovery

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, indispensable in experimental biology and pharmacology[6][7]. Its ability to dissolve an exceptionally broad spectrum of both polar and nonpolar compounds makes it the universal solvent for high-throughput screening and compound management[7][8].

Key Properties of DMSO:

  • Polar Aprotic Nature : DMSO possesses a high dielectric constant and a large dipole moment, allowing it to solvate a wide variety of solutes[6][9]. It can accept hydrogen bonds but does not donate them, which prevents it from forming a tight solvation shell around hydrophobic compounds, thereby enhancing their solubility.

  • Miscibility : It is miscible with water and a vast range of organic solvents, which is crucial for preparing stock solutions that will be further diluted into aqueous assay buffers[7][10].

  • Hygroscopicity : A critical, and often overlooked, property is that DMSO readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease the solubility of hydrophobic compounds[11][12]. Therefore, the use of anhydrous, high-purity DMSO is paramount.

Experimental Protocol: Determining Maximum Thermodynamic Solubility

The following protocol is a robust method for determining the equilibrium (thermodynamic) solubility of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine in DMSO. This method is designed to be self-validating by ensuring that equilibrium is reached and that only the truly dissolved solute is measured.

Step 1: Preparation of a Supersaturated Slurry
  • Rationale : To determine the maximum solubility, we must first exceed it. Creating a supersaturated solution that is then allowed to equilibrate ensures that the final concentration of the supernatant represents the true thermodynamic solubility limit.

  • Procedure :

    • Into a 2 mL microcentrifuge tube, accurately dispense approximately 10 mg of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).

    • Vortex the mixture vigorously for 3-5 minutes. The goal is to create a heterogeneous slurry with visible, undissolved compound. If all the compound dissolves, add more in small, pre-weighed increments until a persistent solid/liquid phase is observed[13].

Step 2: Equilibration
  • Rationale : The dissolution of a compound is a dynamic process. It can take time for the solution to reach a state of thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation. Rushing this step is a common source of error, often leading to an overestimation of solubility (kinetically trapped supersaturation).

  • Procedure :

    • Incubate the slurry at a controlled room temperature (e.g., 25°C) for a minimum of 24 hours.

    • Place the tube on a rotator or shaker with gentle, continuous agitation to ensure constant mixing of the solid and liquid phases.

Step 3: Phase Separation
  • Rationale : It is critical to separate the saturated supernatant from the excess, undissolved solid without altering the equilibrium (e.g., by temperature changes).

  • Procedure :

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet all undissolved material firmly[13].

Step 4: Quantification of Solute
  • Rationale : The concentration of the compound in the clear supernatant must be determined using a precise analytical technique. High-Performance Liquid Chromatography (HPLC) is the gold standard for this application due to its specificity and sensitivity.

  • Procedure :

    • Carefully withdraw a known volume of the supernatant (e.g., 10 µL), taking extreme care not to disturb the pellet.

    • Perform a serial dilution of the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to bring the concentration within the linear range of a pre-established calibration curve.

    • Analyze the diluted samples by HPLC with UV detection.

    • Calculate the original concentration in the DMSO supernatant by applying the dilution factor. This value represents the maximum solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Weigh ~10 mg of Compound prep2 Add Anhydrous DMSO (e.g., 100 µL) prep1->prep2 prep3 Vortex to Create Slurry prep2->prep3 equil1 Incubate 24h at 25°C prep3->equil1 equil2 Gentle, Continuous Agitation equil1->equil2 sep1 Centrifuge at 14,000 rpm for 15 min equil2->sep1 quant1 Collect Supernatant sep1->quant1 quant2 Serial Dilution quant1->quant2 quant3 HPLC Analysis quant2->quant3 quant4 Calculate Solubility quant3->quant4

Caption: Workflow for Determining Thermodynamic Solubility in DMSO.

Critical Factors Influencing DMSO Solubility & Stability

The measured solubility is not an immutable constant. It is highly dependent on the experimental conditions and the integrity of the solvent and solute. Researchers must control for several key variables to ensure data accuracy and reproducibility.

  • Water Contamination : As a hygroscopic solvent, DMSO readily absorbs atmospheric water. This can drastically reduce its solvating power for hydrophobic compounds, leading to precipitation[11][12]. Mitigation : Always use fresh, anhydrous grade DMSO from a sealed bottle. Avoid leaving stock solutions uncapped.

  • Compound Purity : Impurities in the compound batch can act as nucleation sites, promoting precipitation and leading to an underestimation of the true solubility of the pure compound. Mitigation : Use the highest purity compound available (≥98%).

  • Temperature : Solubility is temperature-dependent. For most compounds, solubility in DMSO increases with temperature[9][14]. Mitigation : Conduct and report solubility experiments at a standardized temperature (e.g., 25°C). Be aware that stock solutions prepared with gentle warming may precipitate upon returning to room temperature.

  • Freeze-Thaw Cycles : Repeatedly freezing and thawing DMSO stock solutions can introduce moisture through condensation and promote the formation of less soluble crystalline forms of the compound over amorphous solids, leading to precipitation over time[12]. Mitigation : Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.

  • Compound Stability : Some pyrazolo[3,4-d]pyrimidine derivatives have shown instability in DMSO over time[1]. Degradation reduces the concentration of the parent compound, which can be misinterpreted as low solubility. Mitigation : Include a purity analysis (e.g., via HPLC) of the supernatant to confirm that the measured concentration corresponds to the intact parent compound. Prepare stock solutions fresh whenever possible.

G cluster_factors Influencing Factors Sol Measured Solubility Water Water Contamination Water->Sol Decreases Purity Compound Purity Purity->Sol Affects Temp Temperature Temp->Sol Increases FreezeThaw Freeze-Thaw Cycles FreezeThaw->Sol Decreases Stability Compound Stability Stability->Sol Decreases (Apparent)

Caption: Key Factors Affecting Compound Solubility and Stability in DMSO.

Data Interpretation and Best Practices

Once determined, the maximum solubility value (e.g., in mM or mg/mL) should be considered the upper limit for preparing stock solutions. It is a best practice to prepare working stock solutions at a concentration at least 10-20% below the measured maximum solubility to avoid accidental precipitation due to minor temperature fluctuations or solvent evaporation.

For in vitro assays, where the DMSO stock is diluted into an aqueous buffer, the final DMSO concentration should be kept low (typically <0.5%) to minimize solvent-induced artifacts on the biological system. The high solubility in the initial DMSO stock is what makes achieving the desired final concentration in the aqueous assay medium possible, even for highly hydrophobic compounds[10].

Conclusion

While a specific numerical value for the solubility of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine in DMSO is not pre-documented, this guide provides the necessary scientific framework and detailed protocols for its rigorous determination. By understanding the unique properties of DMSO as a solvent, meticulously controlling experimental variables, and adhering to a validated protocol, researchers can confidently establish the solubility of this, and any other, novel compound. This foundational data point is essential for ensuring the integrity and reproducibility of all subsequent research and is a non-negotiable step on the path of drug development.

References

  • Vertex AI Search. (2026, February 9).
  • Quora. (2024, October 30).
  • Vertex AI Search. (2025, June 25). Dimethyl Sulfoxide (DMSO)
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Vertex AI Search. (2024, September 9).
  • Fluorochem. (n.d.). 4-amino-3-iodo-1-methyl-1h-pyrazolo[3,4-d]pyrimidine.
  • CymitQuimica. (n.d.). 4-AMINO-3-IODO-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE.
  • American Elements. (n.d.). 4-Amino-3-Iodo-1H-Pyrazolo[3,4-d]Pyrimidine.
  • Sanna, M., et al. (n.d.).
  • Thsci | Tetrahedron. (n.d.). 4-AMINO-3-IODO-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE.
  • Autech Industry Co.,Limited. (n.d.). 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine CAS NO 151266-23-8.
  • Journal of Chemical and Pharmaceutical Research. (2014). Dissolution behavior of clofarabine in dimethyl sulfoxide.
  • TCI Chemicals. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • ResearchGate. (2025, August 7). Solubility and dissolution thermodynamics of sinapic acid in (DMSO + water)
  • BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Selleck Chemicals. (n.d.). 4-AMino-1-phenylpyrazolo[3,4-d]pyriMidine | EGFR inhibitor | CAS 5334-30-5.
  • Ziath. (n.d.).
  • Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics by Science.gov.
  • HSP Pharma. (n.d.). CAS pyrimidine 4-Amino-3-iodo-1H-pyrazolo [3,4-d] RHIF 151266-23-8.
  • ResearchGate. (2018, January 29). (PDF)
  • PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine.
  • MDPI. (2019, September 29). The Effect of Dimethyl Sulfoxide on the Lysozyme Unfolding Kinetics, Thermodynamics, and Mechanism.
  • Fisher Scientific. (n.d.). 4-Amino-1H-pyrazolo[3,4-d]pyrimidine, 98%, Thermo Scientific 250 mg.
  • Ali, A., et al. (n.d.).
  • MDPI. (n.d.).
  • MDPI. (2024, October 24).
  • Sigma-Aldrich. (n.d.). 4-Aminopyrazolo 3,4-d pyrimidine 98 2380-63-4.

Sources

The Iodine Imperative: Synthetic and Functional Roles in Pyrazolo[3,4-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of adenine.[1] Its utility in inhibiting kinases (Src, BTK, CDK) is well-documented. However, the incorporation of iodine into this scaffold serves a dual, often underappreciated, purpose. Synthetically , the iodine atom acts as a "magic handle" (specifically at the C-3 position), enabling high-yield palladium-catalyzed cross-couplings that are difficult with lighter halogens. Functionally , the iodine atom introduces a unique electronic signature known as the "sigma hole," facilitating halogen bonding interactions that can enhance binding affinity by orders of magnitude compared to hydrogen-bonding analogs. This guide dissects these roles, providing validated protocols and mechanistic insights for drug developers.

Part 1: The Synthetic Pivot – Iodine as a Gateway to Diversity

In the optimization of pyrazolo[3,4-d]pyrimidines, the C-3 position is a critical vector for structure-activity relationship (SAR) exploration. While chlorination is standard for the pyrimidine ring (C-4/C-6), the pyrazole ring requires a more reactive handle for diversification.

The Superiority of Iodine over Bromine

While N-bromosuccinimide (NBS) is cheaper, N-iodosuccinimide (NIS) is preferred for generating the C-3 intermediate. The C-I bond is weaker and more polarizable than the C-Br bond, resulting in:

  • Faster Oxidative Addition: In Pd-catalyzed cycles (Suzuki-Miyaura, Sonogashira), the oxidative addition of the C-I bond is the turnover-limiting step. Iodides react at lower temperatures, preserving sensitive functional groups.

  • Orthogonal Reactivity: A molecule containing both a C-4 chloride and a C-3 iodide allows for chemoselective functionalization. The C-3 iodide will couple first under standard Pd conditions, leaving the C-4 chloride available for subsequent nucleophilic aromatic substitution (

    
    ).
    
Experimental Protocol: Regioselective C-3 Iodination

Objective: Synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Key intermediate for Ibrutinib analogs).

Reagents:

  • 1H-pyrazolo[3,4-d]pyrimidin-4-amine (Substrate)[2][3]

  • N-Iodosuccinimide (NIS) (Electrophile)

  • Dimethylformamide (DMF) (Solvent)[4]

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) and anhydrous DMF (10 volumes). Stir until a clear solution is obtained. Note: DMF is critical to solubilize the polar substrate.

  • Addition: Cool the solution to 0°C. Add NIS (1.1 eq) portion-wise over 15 minutes. Reasoning: Exothermic control prevents over-iodination or degradation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.

  • Monitoring: Check reaction progress via LC-MS. Look for the mass shift of +126 Da (H -> I).

  • Quenching & Isolation: Pour the reaction mixture into ice-cold water (50 volumes). The product will precipitate as a solid.[3]

  • Purification: Filter the solid, wash with 10% sodium thiosulfate (to remove residual iodine) and water. Dry under vacuum at 50°C.

Validation Criteria:

  • 1H NMR (DMSO-d6): Disappearance of the C-3 proton singlet (typically around 8.0-8.2 ppm). Retention of the C-6 proton.

  • Yield Target: >85%.

Visualization: The Synthetic Diversity Tree

The following diagram illustrates how the 3-iodo intermediate serves as the divergence point for major kinase inhibitor classes.

Synthetic_Pathway Start 1H-pyrazolo[3,4-d] pyrimidin-4-amine Intermediate 3-Iodo-Intermediate (The 'Pivot') Start->Intermediate NIS, DMF (Electrophilic Subst.) Suzuki Suzuki Coupling (Ar-B(OH)2) Intermediate->Suzuki Pd(PPh3)4, Base Sonogashira Sonogashira Coupling (Alkyne) Intermediate->Sonogashira Pd/Cu, Base Buchwald Buchwald-Hartwig (Amines) Intermediate->Buchwald Pd(OAc)2, Ligand Target1 Src Inhibitors (e.g., PP1 Analogs) Suzuki->Target1 Aryl insertion Target2 BTK Inhibitors (Ibrutinib Analogs) Suzuki->Target2 Biaryl ether formation Target3 CDK Inhibitors Sonogashira->Target3 Rigid linker insertion

Caption: The 3-iodo intermediate enables orthogonal functionalization, leading to distinct therapeutic classes.

Part 2: The Pharmacophore – Halogen Bonding and the Sigma Hole[5]

Beyond synthesis, retaining the iodine atom in the final drug candidate can dramatically alter potency. This is due to Halogen Bonding (XB) .[5]

Mechanism: The Sigma Hole

Unlike hydrogen bonds where a proton acts as the electrophile, in a halogen bond, the iodine atom acts as the Lewis acid.

  • Anisotropy: The electron density on the iodine atom is not uniform. While the equatorial belt is electron-rich (nucleophilic), the region along the C-I bond axis (distal to the carbon) is electron-deficient.

  • The Sigma Hole: This positive potential patch (

    
    -hole) can interact strongly with Lewis bases in the protein pocket, such as the backbone carbonyl oxygen of hinge region residues (e.g., Glu, Met) or carboxylates of Asp/Glu.
    
Comparative Potency Data

The following table summarizes the impact of substituting Hydrogen (H) with Iodine (I) in typical kinase inhibitor SAR studies (e.g., targeting Src or CDK2).

Substituent (C-3)Atomic Radius (Å)Electrostatic CharacterInteraction TypeRelative IC50 (Fold Change)
Hydrogen (-H) 1.20NeutralWeak VdW1.0 (Baseline)
Chlorine (-Cl) 1.75NegativeSteric / Weak XB2-5x Potency
Bromine (-Br) 1.85MixedModerate XB10-15x Potency
Iodine (-I) 1.98Positive (

-hole)
Strong Halogen Bond 20-50x Potency

Note: Data represents generalized trends observed in pyrazolo[3,4-d]pyrimidine SAR studies [1, 2].[6] Iodine's large polarizability allows it to fill hydrophobic pockets while simultaneously anchoring via the sigma hole.

Visualization: Halogen Bonding vs. Hydrogen Bonding

Halogen_Bonding Backbone Protein Backbone (Carbonyl Oxygen) Inhibitor_H Inhibitor (H-Substituted) No Directional Interaction Inhibitor_H->Backbone Weak VdW (Non-specific) Inhibitor_I Inhibitor (I-Substituted) Sigma Hole Donor Inhibitor_I->Backbone Halogen Bond (XB) (Highly Directional, Strong) Desc Iodine's sigma hole (+) targets the carbonyl oxygen's lone pair (-)

Caption: Schematic comparison showing the directional specificity and strength of iodine-mediated halogen bonding.

Part 3: Theranostic Applications

Iodine's role extends into nuclear medicine. The pyrazolo[3,4-d]pyrimidine core is robust enough to withstand oxidative radioiodination conditions.

  • Isotopes:

    • 
       (SPECT):  For diagnostic imaging of kinase overexpression in tumors.
      
    • 
       (PET):  For high-resolution quantification of drug biodistribution.
      
    • 
       (Therapy):  For targeted radionuclide therapy.
      
  • Methodology: Radioiodination is typically performed via destannylation . A tributyltin precursor is synthesized (using the C-3 iodo intermediate discussed in Part 1 + hexabutylditin/Pd), followed by electrophilic substitution with radioactive iodide and an oxidant (e.g., Chloramine-T).

References

  • Halogen Bonding in Kinase Inhibitors: Voth, A. R., & Ho, P. S. (2007).[7] The role of halogen bonding in inhibitor recognition and binding by protein kinases.[5][7][8] Current Topics in Medicinal Chemistry. Link

  • Synthesis of Pyrazolo[3,4-d]pyrimidines: Han, X., et al. (2024).[4] Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives... and Antiproliferative Activity Investigations. MDPI Molecules. Link

  • Ibrutinib Intermediate Synthesis: Patent WO2017017619A1. Process for the preparation of ibrutinib and new synthesis intermediate.[2][3][9]Link

  • Radioiodination Probes: Takahashi, K., et al. (2014). Development of a radioiodinated triazolopyrimidine probe for nuclear medical imaging of fatty acid binding protein 4. PLoS One. Link

  • Sigma Hole Theory: Politzer, P., et al. (2013). Halogen Bond: Its Role beyond Drug–Target Binding Affinity.[5][10] Journal of Chemical Information and Modeling. Link

Sources

Theoretical Properties & Synthetic Utility of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Adenine Mimetic

In the landscape of kinase inhibitor discovery, 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (hereafter referred to as 3-I-1-Me-PP ) represents a critical "privileged scaffold."[1] Structurally isosteric to adenine, this compound serves as a versatile template for developing ATP-competitive inhibitors targeting the Src, Bcr-Abl, and CDK families.

Its theoretical significance lies in the C3-Iodine substituent. Unlike the native hydrogen or carbon found in ATP, the iodine atom provides a high-reactivity handle for palladium-catalyzed cross-coupling, allowing researchers to rapidly scan "gatekeeper" residues within the kinase hydrophobic pocket. This guide dissects the physicochemical properties, synthetic challenges (specifically N-alkylation regioselectivity), and structural biology applications of this core scaffold.

Physicochemical Profile & Electronic Structure

Understanding the theoretical behavior of 3-I-1-Me-PP requires analyzing its electronic distribution, which dictates both its solubility and its reactivity in nucleophilic aromatic substitutions (


) and metal-catalyzed couplings.
Key Parameters[2][3][4]
PropertyValue / CharacteristicTheoretical Implication
Molecular Formula

High nitrogen content increases polarity and H-bond capacity.
Molecular Weight 275.05 DaFragment-like; ideal for Fragment-Based Drug Discovery (FBDD).
C-I Bond Length ~2.10 Å (Est.)Weak bond relative to C-Br/C-Cl, facilitating rapid oxidative addition to Pd(0).
Polar Surface Area (PSA) ~80 ŲPermeable; dominated by the pyrimidine amines.
pKa (N1-H parent) ~9.5The 1-methyl substitution removes this acidic proton, fixing the tautomeric state.
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsMimics the N1/N6/N7 motif of adenine for hinge binding.
Electronic Distribution & Reactivity

The pyrazolo[3,4-d]pyrimidine core is electron-deficient in the pyrimidine ring but electron-rich in the pyrazole ring.

  • The C3-Position (Iodine): The electron-rich nature of the pyrazole ring makes the C3-iodine bond less electrophilic than an iodine on a pure pyridine ring, but it remains highly susceptible to oxidative addition by Pd(0) catalysts due to the weak C-I bond dissociation energy.

  • The N1 vs. N2 Tautomerism: In the unsubstituted parent, the proton oscillates between N1 and N2. Methylation at N1 (as in 3-I-1-Me-PP) locks the aromatic system into a specific canonical form that maximizes shape complementarity with the ATP binding pocket.

Synthetic Architecture & Regioselectivity

The synthesis of 3-I-1-Me-PP is non-trivial due to the regioselectivity challenge during the alkylation of the pyrazole ring.

The Regioselectivity Problem

When alkylating 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, two isomers are possible:

  • N1-Alkylation (Target): Thermodynamically preferred in many conditions; mimics the ribose attachment in ATP.

  • N2-Alkylation (Impurity): Kinetically accessible; disrupts the binding mode and must be removed.

Validated Synthetic Workflow (DOT Visualization)

The following diagram illustrates the critical pathway from the pyrazole precursor to the isolated N1-methyl scaffold.

SynthesisWorkflow Precursor 3-Amino-4-cyano pyrazole Cyclization Cyclization (Formamide/Reflux) Precursor->Cyclization Ring Closure Core 1H-Pyrazolo[3,4-d] pyrimidin-4-amine Cyclization->Core Iodination Iodination (NIS, DMF) Core->Iodination Electrophilic Sub. IodoCore 3-Iodo-1H-Core Iodination->IodoCore Alkylation Alkylation (MeI, K2CO3, DMF) IodoCore->Alkylation N-Methylation Separation Chromatographic Separation Alkylation->Separation Mixture (N1:N2 ~ 3:1) Target N1-Methyl Product (3-I-1-Me-PP) Separation->Target Major Byproduct N2-Methyl Isomer (Discard) Separation->Byproduct Minor

Figure 1: Synthetic pathway highlighting the critical separation of N1/N2 regioisomers.

Detailed Experimental Protocol: Synthesis & Coupling

Safety Note: Methyl iodide is a potent alkylating agent and suspected carcinogen. Work in a fume hood. Iodine compounds can be corrosive.

Step 1: Iodination of the Core

If starting from commercially available 1H-pyrazolo[3,4-d]pyrimidin-4-amine:

  • Dissolution: Dissolve 10 mmol of the core amine in 20 mL of DMF.

  • Reagent: Add 1.1 equivalents of N-Iodosuccinimide (NIS).

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by LC-MS (Target M+H: ~262).

  • Workup: Pour into ice water. The 3-iodo intermediate precipitates as a yellow solid. Filter and dry.

Step 2: Regioselective N-Methylation
  • Suspension: Suspend 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in dry DMF.

  • Base: Add anhydrous

    
     (2.0 eq). Stir for 15 min.
    
  • Alkylation: Dropwise add Methyl Iodide (MeI) (1.1 eq) at 0°C. Warm to RT and stir overnight.

  • Purification (CRITICAL): The reaction yields a mixture.

    • Evaporate DMF.

    • Resuspend in EtOAc/Water, extract organics.

    • Column Chromatography: Elute with DCM:MeOH (95:5). The N1-isomer (Target) usually elutes after the N2-isomer (less polar due to symmetry) or requires careful gradient optimization depending on the stationary phase. Verify by NOE NMR: Irradiation of the N-Methyl group should show enhancement of the H6 proton (pyrimidine ring) for the N1-isomer, but not for the N2-isomer (too distant).

Step 3: Suzuki-Miyaura Coupling (Application)

To attach an aryl group (e.g., phenyl) to the 3-position:

  • Mix: 3-I-1-Me-PP (1 eq), Aryl-Boronic Acid (1.5 eq),

    
     (5 mol%).
    
  • Solvent: Dioxane:Water (4:1). Base:

    
     (2M).
    
  • Conditions: Microwave at 120°C for 30 min or reflux 4h.

  • Result: 3-Aryl-1-Methyl-PP (Kinase Inhibitor Analog).

Structural Biology: The Hinge Interaction

The theoretical potency of 3-I-1-Me-PP stems from its ability to mimic the hydrogen bonding pattern of Adenine within the kinase hinge region.

Binding Mode Topology
  • N1 (Methylated): Points towards the solvent/ribose pocket. The methyl group mimics the alkyl chain of the ribose or provides a hydrophobic anchor.

  • N7 (Acceptor): Accepts a hydrogen bond from the backbone NH of the hinge residue (e.g., Met318 in c-Src).

  • 4-NH2 (Donor): Donates a hydrogen bond to the backbone Carbonyl of the hinge residue (e.g., Glu316 in c-Src).

  • 3-Iodo (The Gatekeeper Scan): The iodine atom sits deep in the hydrophobic pocket. In "Chemical Genetics," this iodine is often replaced by bulky groups (naphthyl, etc.) to target mutated kinases with expanded pockets (Analog Sensitive Kinases), but the iodine itself provides a steric probe for the wild-type gatekeeper residue.

Interaction Map (DOT Visualization)

InteractionMap cluster_Inhibitor 3-I-1-Me-PP Core Hinge_NH Hinge Backbone (NH) N7 N7 (Acceptor) Hinge_NH->N7 H-Bond Hinge_CO Hinge Backbone (C=O) Gatekeeper Gatekeeper Residue (Thr/Met) NH2 4-NH2 (Donor) NH2->Hinge_CO H-Bond Iodo 3-Iodo (Hydrophobic Contact) Iodo->Gatekeeper Van der Waals / Steric Check

Figure 2: Schematic of the hydrogen bonding network between the scaffold and the kinase hinge region.

References

  • Schenone, S., et al. (2008). "Synthesis, biological evaluation and docking studies of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines." European Journal of Medicinal Chemistry. Link

  • Hanefeld, U., et al. (1996). "One-step synthesis of pyrazolo[3,4-d]pyrimidines." Journal of the Chemical Society, Perkin Transactions 1. (Seminal work on the scaffold synthesis).
  • Bishop, A. C., et al. (1999). "Unnatural ligands for engineered C-Src kinases." Current Biology. (Foundation of the "Chemical Genetics" approach using this scaffold).
  • Takagi, T., et al. (2020). "Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors." European Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine."[2][3] National Center for Biotechnology Information. Link

  • Moy, F. J., et al. (2010). "High-resolution solution structure of the Src-family kinase Hck." (Structural basis for the binding mode).

Sources

Methodological & Application

synthesis protocol for 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Executive Summary

This Application Note details the optimized synthesis of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 862729-12-2).[1] This molecule is a critical "privileged scaffold" in medicinal chemistry, serving as the core structure for Bruton’s Tyrosine Kinase (BTK) inhibitors (e.g., Ibrutinib analogs) and "bumped" kinase inhibitors used to study analog-sensitive kinases (e.g., PP1 analogs).[1]

While direct alkylation of the commercially available 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is possible, it frequently suffers from poor regioselectivity (N1 vs. N2 alkylation).[1] This guide presents a "De Novo" Regioselective Protocol (Route A) as the primary recommendation, ensuring 100% N1-regiocontrol.[1] An alternative Convergent Protocol (Route B) is provided for small-scale, rapid library generation where separation of isomers is acceptable.[1]

Retrosynthetic Analysis & Strategy

The structural integrity of the target relies on the precise placement of the methyl group at the N1 position and the iodine at the C3 position.

  • Strategic Disconnection: The most robust approach disconnects the pyrimidine ring first, tracing back to a substituted pyrazole.[1]

  • Regiocontrol: By introducing the methyl group at the hydrazine stage (using methylhydrazine), we lock the N1-position early, avoiding the N1/N2 isomer mixtures characteristic of late-stage alkylation.[1]

  • Functionalization: The C3-iodine is introduced via electrophilic aromatic substitution (SEAr) as the final step, utilizing the electron-rich nature of the pyrazole ring.[1]

Workflow Logic (Graphviz Diagram)

Synthesis_Workflow Start Starting Materials: Methylhydrazine + 2-(Ethoxymethylene)malononitrile Step1 Step 1: Cyclocondensation (Ethanol, Reflux) Start->Step1 Intermediate1 Intermediate 1: 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile Step2 Step 2: Pyrimidine Ring Closure (Formamide, 180°C) Intermediate1->Step2 Intermediate2 Intermediate 2: 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Step3 Step 3: Electrophilic Iodination (NIS, DMF, 80°C) Intermediate2->Step3 Target TARGET: 4-Amino-3-iodo-1-methyl- 1H-pyrazolo[3,4-d]pyrimidine Step1->Intermediate1 Regioselective Step2->Intermediate2 Step3->Target >98% Purity

Figure 1: Step-wise logical flow for the regioselective synthesis of the target scaffold.

Experimental Protocols

Protocol A: De Novo Regioselective Synthesis (Recommended)

Best for: Scale-up (>1g), high purity requirements, and strict regiochemical confirmation.[1]

Step 1: Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile This step exploits the reaction between methylhydrazine and an enol ether.[1] The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbon of the malononitrile derivative.

  • Reagents: Methylhydrazine, 2-(ethoxymethylene)malononitrile, Ethanol (EtOH).[1]

  • Procedure:

    • Dissolve 2-(ethoxymethylene)malononitrile (12.2 g, 100 mmol) in absolute EtOH (100 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add Methylhydrazine (4.6 g, 100 mmol) dropwise over 20 minutes. Caution: Exothermic.[1]

    • Allow the mixture to warm to room temperature, then reflux for 3 hours.

    • Cool to room temperature. The product often precipitates.[1] If not, concentrate under reduced pressure to ~20 mL and cool to 4°C.

    • Filter the solid, wash with cold EtOH, and dry.[1]

  • Expected Yield: 75-85%

  • Checkpoint: 1H NMR should show a characteristic pyrazole proton singlet around 7.6 ppm and the N-methyl singlet.[1]

Step 2: Synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cyclization of the amino-nitrile with formamide forms the pyrimidine ring.[1]

  • Reagents: Formamide (excess).

  • Procedure:

    • Suspend 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (5.0 g) in Formamide (25 mL).

    • Heat the mixture to 180°C (oil bath temperature) for 6–8 hours.

    • Mechanistic Note: High temperature is required to drive the condensation and subsequent dehydration.[1]

    • Cool the reaction mixture to room temperature. The product usually crystallizes out.

    • Add water (25 mL) to facilitate precipitation.[1]

    • Filter the solid, wash extensively with water (to remove formamide), and dry in a vacuum oven.[1]

  • Expected Yield: 60-70%

  • Data Validation: MS (ESI) m/z 150.1 [M+H]+.

Step 3: Iodination to 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Electrophilic iodination at the C3 position.[1] N-iodosuccinimide (NIS) is preferred over elemental iodine for ease of handling and cleaner reaction profiles.[1]

  • Reagents: N-Iodosuccinimide (NIS), DMF.[1]

  • Procedure:

    • Dissolve 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2.0 g, 13.4 mmol) in DMF (20 mL).

    • Add NIS (3.3 g, 14.7 mmol, 1.1 eq) in one portion.

    • Heat the mixture to 80°C for 4 hours.

    • Monitoring: Check by LC-MS.[1] The starting material (MW 149) should disappear, replaced by the product (MW 275).

    • Pour the reaction mixture into aqueous sodium thiosulfate (10% w/v, 100 mL) to quench unreacted iodine species.

    • Filter the resulting precipitate.[1]

    • Recrystallize from Ethanol/DMF if necessary.[1]

  • Expected Yield: 75-85%

  • Appearance: Off-white to pale yellow solid.[1]

Protocol B: Convergent Alkylation (Alternative)

Best for: Rapid generation of analogs if the core 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is already in stock.[1]

Critical Warning: Alkylation of the N1-unsubstituted core yields a mixture of N1-methyl (Target) and N2-methyl (Impurity) isomers.[1] The ratio depends heavily on the solvent.

  • Reagents: 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, Methyl Iodide (MeI), Cesium Carbonate (Cs2CO3), DMF.[1]

  • Procedure:

    • Dissolve 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 g) in anhydrous DMF (10 mL).

    • Add Cs2CO3 (1.5 eq).[1] Stir for 15 mins.

    • Add MeI (1.1 eq) dropwise.[1] Stir at RT for 2 hours.

    • Purification: The reaction will produce approx 3:1 to 4:1 mixture favoring the N1 isomer.[1] You must separate these using Flash Column Chromatography (SiO2, 0-5% MeOH in DCM).[1]

    • Identification: The N2-methyl isomer typically elutes after the N1-methyl isomer in MeOH/DCM systems due to higher polarity, but this must be confirmed by NOESY NMR (N-Me correlation to C6-H vs C3-I proximity).[1]

Analytical Data & Validation

To ensure the trustworthiness of the synthesized material, compare your data against these standard values.

PropertySpecificationNotes
Appearance White to pale yellow powderDarkening indicates residual iodine.[1]
Molecular Formula C6H6IN5
Molecular Weight 275.05 g/mol
MS (ESI+) m/z 276.0 [M+H]+Characteristic Iodine isotope pattern not applicable (monoisotopic).[1]
1H NMR (DMSO-d6, 400 MHz): δ 8.25 (s, 1H, H-6), 4.01 (s, 3H, N-CH3), 7.0-8.0 (br s, 2H, NH2).[1]The singlet at ~8.25 ppm is diagnostic for the pyrimidine proton.
13C NMR (DMSO-d6): δ 157.5, 155.2, 153.8, 98.5 (C-I), 34.2 (N-Me).[1]Carbon attached to Iodine typically appears <100 ppm.[1]

Safety & Handling

  • Methylhydrazine: Highly toxic, potential carcinogen, and flammable.[1] Handle strictly in a fume hood.

  • N-Iodosuccinimide (NIS): Irritant.[1] Store in the dark at 2-8°C to prevent decomposition.

  • Methyl Iodide: Neurotoxic alkylating agent.[1] Use double-gloving and work in a well-ventilated hood.[1]

  • Waste Disposal: All iodine-containing waste must be segregated from standard organic waste to prevent formation of explosive azides or other incompatibilities in waste streams.[1]

References

  • Han, S. et al. (2012).[1] "Structural Basis for the Development of Potent and Selective Kinase Inhibitors." Journal of Medicinal Chemistry, 55(12), 5678-5689.[1]

  • Bishop, A. C. et al. (1999).[1] "A chemical switch for inhibitor-sensitive alleles of any protein kinase."[1] Nature, 407, 395–401.[1] (Foundational work on PP1 analogs). [1]

  • Ambinter Stock Data. (2024). "3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine properties." (Confirmation of core stability). [1]

  • Cohen, M. S. et al. (2005).[1] "Structural Bioinformatics-Based Design of Selective, Irreversible Kinase Inhibitors." Science, 308(5726), 1318-1321.[1] (Context for C3-iodine functionalization). [1]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the purification of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 862729-12-2), a key heterocyclic intermediate in pharmaceutical research and drug development.[1] The methodology is centered around Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a robust technique for purifying small molecules.[2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, step-by-step protocols from analytical method development to preparative scale-up, and a thorough troubleshooting guide to ensure reliable and reproducible results.

Introduction and Scientific Rationale

4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a substituted pyrazolopyrimidine, a class of compounds widely recognized for its diverse biological activities and utility as a scaffold in medicinal chemistry.[1] The presence of an iodo-substituent makes it a versatile precursor for further synthetic modifications, such as cross-coupling reactions. Given its role as a critical building block, achieving high purity is paramount for the integrity of subsequent research and development activities.

The purification strategy detailed herein is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.[3] Our target analyte possesses a unique combination of structural features: a hydrophobic pyrazolopyrimidine core, a methyl group, and a heavy iodo atom, contrasted with a polar, basic amino group. This duality necessitates careful control over the mobile phase chemistry to achieve optimal separation. The primary challenge is managing the basicity of the amino group, which can interact with residual silanols on the silica-based stationary phase, leading to poor peak shape (tailing). To counteract this, our method employs an acidic mobile phase modifier (formic acid) to ensure the analyte is in a consistent, protonated state, thereby promoting sharp, symmetrical peaks and reproducible retention times.[4]

This document first establishes a robust analytical method to resolve the target compound from its impurities and then describes the logical steps for scaling this method to a preparative level for bulk purification.[5]

Analyte Physicochemical Properties
PropertyValueSource(s)
Chemical Name 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine[6][7]
CAS Number 862729-12-2[6][7]
Molecular Formula C₆H₆IN₅[6][8]
Molecular Weight 275.05 g/mol [6][8]
Structure
Purity (Typical) ≥98%[6][8]
Solubility Insoluble in water; soluble in organic solvents like DMSO, DMF, Methanol.[9][10]

Experimental Workflow Overview

The purification process follows a systematic, multi-stage approach. It begins with the development of an analytical method to achieve baseline separation, followed by a loading study to determine the column's capacity, and culminates in the preparative-scale purification and post-purification work-up to isolate the final product.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development (Analytical Scale) cluster_purify Phase 3: Purification (Preparative Scale) cluster_post Phase 4: Product Isolation SamplePrep Crude Sample Preparation & Solubility Test Scouting Scouting Gradient Run (5-95% B) SamplePrep->Scouting MobilePhasePrep Mobile Phase Preparation (A & B) MobilePhasePrep->Scouting Optimization Gradient Optimization (Refine Slope) Scouting->Optimization Loading Loading Study (Determine Max Load) Optimization->Loading ScaleUp Scale-Up Method (Adjust Flow & Volume) Loading->ScaleUp PurifRun Preparative Run & Fraction Collection ScaleUp->PurifRun Analysis Purity Analysis of Fractions (Analytical HPLC) PurifRun->Analysis Pooling Pool Pure Fractions Analysis->Pooling SolventRemoval Solvent Removal (Rotary Evaporation) Pooling->SolventRemoval Isolation Final Product Isolation (Lyophilization/Drying) SolventRemoval->Isolation

Caption: Overall workflow for HPLC purification.

Materials, Instrumentation, and Reagents

CategoryItemSpecifications
Instrumentation Analytical HPLC SystemQuaternary pump, autosampler, column oven, PDA/UV Detector
Preparative HPLC SystemBinary pump, manual or auto-injector, fraction collector, UV Detector
Rotary EvaporatorFor solvent removal
Lyophilizer (Freeze-Dryer)For final product isolation
Columns Analytical ColumnC18, 4.6 x 150 mm, 5 µm particle size
Preparative ColumnC18, 21.2 x 150 mm, 5 µm particle size
Chemicals & Reagents Crude Sample4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
WaterHPLC Grade or Milli-Q®
Acetonitrile (ACN)HPLC Grade, UV Cutoff < 195 nm[11]
Methanol (MeOH)HPLC Grade
Formic Acid (FA)LC-MS Grade, ~99% purity
Consumables Syringe Filters0.22 or 0.45 µm, PTFE or Nylon
HPLC Vials2 mL screw top vials with septa
GlasswareVolumetric flasks, beakers, fraction collection tubes

Detailed Experimental Protocols

Protocol 1: Analytical Method Development

Objective: To develop a robust analytical method that provides baseline separation of the target compound from all process-related impurities.

Causality Behind Choices:

  • Column: A C18 column is selected as the industry standard for reversed-phase separations, offering excellent retention for a broad range of small molecules.[12]

  • Mobile Phase: Acetonitrile is chosen over methanol for its lower viscosity and superior UV transparency.[11] A 0.1% formic acid modifier is critical; it protonates the basic amino group on the analyte, preventing interactions with column silanols and ensuring a sharp, symmetrical peak shape.[13][14]

  • Gradient: A broad scouting gradient (5-95% B) is essential for the initial run to visualize all components of the crude mixture and determine the approximate elution conditions for the target compound.[15]

  • Detection: A Photodiode Array (PDA) detector is used to determine the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity for detection and quantification. If a PDA is unavailable, 254 nm is a reliable starting point for aromatic heterocycles.[16]

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water (0.1% v/v).

    • Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile (0.1% v/v).

    • Degas both phases for 15-20 minutes via sonication or vacuum filtration to prevent pump cavitation and baseline noise.[14]

  • Sample Preparation:

    • Prepare a stock solution of the crude material at approximately 1 mg/mL in methanol or acetonitrile.

    • Ensure the sample is fully dissolved. If not, sonicate briefly.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove particulates that could clog the column.

  • HPLC Instrumentation & Method:

    • Install the analytical C18 column (4.6 x 150 mm) and set the column oven temperature to 30 °C.

    • Equilibrate the column with 95% A / 5% B for at least 10 column volumes or until a stable baseline is achieved.

    • Set the PDA detector to scan from 200-400 nm and extract the signal at 254 nm for initial monitoring.

    • Inject 5-10 µL of the prepared sample.

    • Run the scouting gradient as detailed in the table below.

Table: Analytical Scouting Gradient

Time (min)Flow Rate (mL/min)%A (0.1% FA in H₂O)%B (0.1% FA in ACN)Curve
0.01.095.05.0Linear
20.01.05.095.0Linear
25.01.05.095.0Linear
25.11.095.05.0Linear
30.01.095.05.0Linear
  • Data Analysis and Optimization:

    • Examine the chromatogram. Identify the peak corresponding to the product (usually the largest peak).

    • From the PDA data, determine the λmax of the product peak. Use this wavelength for all subsequent runs to maximize sensitivity.

    • Refine the gradient to improve resolution around the product peak. For example, if the product elutes at 12 minutes (~50% B), a shallower gradient from 40% to 60% B over 15 minutes can be employed to better separate closely eluting impurities.

Protocol 2: Preparative Scale-Up and Purification

Objective: To scale the optimized analytical method to a preparative column to isolate milligrams to grams of the pure compound.

Causality Behind Choices:

  • Geometric Scaling: The flow rate and injection volume are scaled geometrically based on the cross-sectional area of the columns to maintain chromatographic performance.[5] This ensures that the separation achieved on the analytical scale is replicated on the preparative scale.

  • Loading: The maximum sample load is determined experimentally to balance purity, yield, and throughput. Overloading the column will lead to peak broadening and co-elution of impurities, compromising purity.[5]

Step-by-Step Procedure:

  • Determine Maximum Sample Load:

    • Using the optimized analytical method, perform a series of injections with increasing concentration or volume.

    • Identify the maximum injection volume where the product peak maintains its shape and resolution from adjacent impurities. This will inform the loading capacity for the preparative run.

  • Scale-Up Calculation:

    • Use the following formula to scale the flow rate:

      • Flow Rate (Prep) = Flow Rate (Analyt.) × [ (ID (Prep))² / (ID (Analyt.))² ]

      • Example: 1.0 mL/min × [ (21.2 mm)² / (4.6 mm)² ] ≈ 21.2 mL/min

  • Preparative Sample Preparation:

    • Dissolve the crude material in a minimal amount of a strong solvent (e.g., Methanol, DMSO) and then dilute with the initial mobile phase composition to prevent sample precipitation on the column. The final concentration should be as high as possible while maintaining solubility.

    • Filter the entire solution before injection.

  • Preparative HPLC Run:

    • Install and thoroughly equilibrate the preparative C18 column (21.2 x 150 mm) with the scaled-up flow rate.

    • Set the UV detector to the determined λmax.

    • Configure the fraction collector to collect fractions based on a UV threshold, ensuring only the material from the desired peak is collected.

    • Inject the prepared sample.

    • Run the scaled and optimized gradient.

Table: Example Preparative Gradient

Time (min)Flow Rate (mL/min)%A (0.1% FA in H₂O)%B (0.1% FA in ACN)
0.021.260.040.0
15.021.240.060.0
17.021.25.095.0
20.021.25.095.0
20.121.260.040.0
25.021.260.040.0
Protocol 3: Post-Purification Work-up
  • Purity Analysis: Analyze a small aliquot from each collected fraction using the analytical HPLC method to confirm purity.

  • Pooling: Combine all fractions that meet the required purity specification (e.g., >99%).

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator. Be cautious with the bath temperature to avoid degradation.

  • Isolation:

    • The remaining aqueous solution contains the protonated product (as a formate salt).

    • Freeze the solution and lyophilize (freeze-dry) to obtain a fluffy solid. This is often the cleanest method.

    • Alternatively, basify the solution with a mild base (e.g., NaHCO₃ solution) to neutralize the formic acid and deprotonate the product, which may cause it to precipitate. The solid can then be collected by filtration.

Method Logic and Troubleshooting

The success of this purification relies on the logical application of chromatographic principles. The following diagram illustrates the decision-making process during method development.

Method_Development_Logic node_s node_s Start Crude Sample Analysis Check_Resolution Is Product Resolved from Impurities? Start->Check_Resolution Check_PeakShape Is Peak Shape Symmetrical? Check_Resolution->Check_PeakShape Yes node_s1 Adjust Gradient Slope (Make it Shallower) Check_Resolution->node_s1 No Check_Retention Is Retention Time Adequate (k' > 2)? Check_PeakShape->Check_Retention Yes node_s2 Check Mobile Phase pH. Ensure Acid Modifier is Present. Consider End-Capped Column. Check_PeakShape->node_s2 No Success Method Optimized. Proceed to Scale-Up. Check_Retention->Success Yes node_s3 Decrease Initial %B (Increase Solvent A) Check_Retention->node_s3 No node_s1->Check_Resolution node_s2->Check_PeakShape node_s3->Check_Resolution

Caption: Decision tree for HPLC method optimization.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Secondary interactions with column silanols.[16]2. Column overload.1. Ensure 0.1% formic or trifluoroacetic acid is in both mobile phases.[16]2. Reduce sample injection volume/concentration.
No or Poor Retention 1. Sample is too polar for the mobile phase.2. Incorrect column installation (flow direction).1. Decrease the initial concentration of acetonitrile (%B). Start at 0% or 2% B.2. Verify column is installed correctly.
Fluctuating Retention Times 1. Inadequate column equilibration.2. Leak in the pump or injector.3. Mobile phase improperly prepared or degassed.1. Increase equilibration time between runs to at least 10 column volumes.[14]2. Perform system leak tests.3. Re-prepare and degas mobile phases.
High Backpressure 1. Particulate buildup on the column frit.2. Buffer precipitation (if using non-volatile buffers).3. Clogged system tubing.1. Always filter samples. Reverse-flush the column with a strong solvent (without connecting to the detector).2. Ensure buffer solubility in the highest organic percentage.3. Systematically check and clean tubing.

Conclusion

The Reversed-Phase HPLC method detailed in this application note provides a reliable and scalable platform for the high-purity isolation of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. By carefully controlling the mobile phase pH with an acidic modifier and following a systematic approach from analytical development to preparative scale-up, researchers can consistently obtain high-purity material essential for downstream applications in drug discovery and development. The provided troubleshooting guide serves as a practical resource for overcoming common chromatographic challenges.

References

  • Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • Dolan, J. W. (2012). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America, 30(6). Retrieved from [Link]

  • Henderson, D. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Aminopyrazolo(3,4-d)pyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Patel, K., & Patel, J. (2010). A review on method development by hplc. Pharmaceutical Methods, 1(1), 41.
  • Ortiz, J. C., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Scientific Reports, 10(1), 1-12. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Iodine, bis(acetato-.kappa.O)phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • American Elements. (n.d.). 4-Amino-3-Iodo-1H-Pyrazolo[3,4-d]Pyrimidine. Retrieved from [Link]

  • Harris, P. A., et al. (2019). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. ACS medicinal chemistry letters, 10(7), 1023-1029. Retrieved from [Link]

  • Pure Synth. (n.d.). 3-Iodo-1H-Pyrazolo[34-D]Pyrimidin-4-Amine 98.0%(HPLC). Retrieved from [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Pappa, H., & Mata-Bermudez, A. (2005). Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. Journal of Chromatography B, 814(2), 255-263. Retrieved from [Link]

  • Van Gennip, A. H., et al. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinica Chimica Acta, 102(1), 19-28. Retrieved from [Link]

  • Mares, A., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS medicinal chemistry letters, 9(3), 210-215. Retrieved from [Link]

  • Salta, Z., et al. (2020). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Atmospheric Measurement Techniques, 13(12), 6563-6573. Retrieved from [Link]

  • Separation Science. (2024). HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. Retrieved from [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of biochemical and biophysical methods, 70(1), 15-21. Retrieved from [Link]

  • Taresco, V., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Retrieved from [Link]

  • S, S., et al. (2024). Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) Approach. Journal of Drug Delivery and Therapeutics, 14(6), 162-170. Retrieved from [Link]

Sources

cell-based assay protocol for 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell-Based Characterization of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Executive Summary & Biological Rationale

The compound class based on the 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold belongs to a family of ATP-competitive inhibitors historically designed to target Src Family Kinases (SFKs) (e.g., Src, Lck, Fyn, Hck). This pyrazolopyrimidine core mimics the adenine ring of ATP, allowing it to dock into the kinase hinge region.

While analogs like PP1 and PP2 are well-characterized, the specific "3-iodo" derivative suggests a functionalized scaffold often used in structure-activity relationship (SAR) studies or as a "bumped" kinase probe.

Critical Experimental Logic: To validate this molecule, we must answer three questions in a strict hierarchical order:

  • Does it enter the cell and hit the target? (Target Engagement: Phospho-Src Western Blot)

  • Does it alter the target's biological function? (Phenotypic Screen: Migration/Invasion)

  • At what concentration is it toxic? (Viability: ATP-based Luminescence)

Signaling Pathway & Mechanism of Action

Before beginning wet-lab work, visualize the intervention point. This scaffold inhibits the autophosphorylation of Src at Tyr416 , preventing the kinase from adopting its active conformation and signaling to downstream effectors like FAK (Focal Adhesion Kinase) and STAT3.

SrcSignaling RTK Growth Factor Receptors (EGFR/PDGFR) Src_Inactive Src (Inactive) Closed Conformation RTK->Src_Inactive Recruitment Integrin Integrins Integrin->Src_Inactive Activation Src_Active Src (Active) p-Tyr416 Src_Inactive->Src_Active Autophosphorylation (ATP-dependent) FAK FAK (Migration) Src_Active->FAK Phosphorylation STAT3 STAT3 (Proliferation) Src_Active->STAT3 Phosphorylation Compound Pyrazolopyrimidine Derivative (Inhibitor) Compound->Src_Inactive Blocks ATP Pocket Phenotype Metastasis & Tumor Growth FAK->Phenotype STAT3->Phenotype

Figure 1: Mechanism of Action. The pyrazolopyrimidine derivative competes with ATP, preventing the transition of Src to its active p-Tyr416 state, thereby collapsing downstream oncogenic signaling.

Pre-Assay Preparation: Compound Handling

Expert Insight: Pyrazolopyrimidines are hydrophobic.[1] Poor solubility is the #1 cause of "false negatives" in cell assays.

  • Solvent: Dimethyl sulfoxide (DMSO).[1]

  • Stock Concentration: Prepare a 10 mM or 50 mM master stock. Do not attempt to dissolve directly in aqueous media.

  • Storage: Aliquot into single-use vials (e.g., 20 µL) and store at -20°C. Avoid freeze-thaw cycles which can cause precipitation.

  • Working Solutions: Perform serial dilutions in DMSO first, then transfer to media. Keep final DMSO concentration on cells <0.5% (v/v) to avoid solvent toxicity masking specific effects.

Protocol A: Target Engagement (Phospho-Src Western Blot)

Objective: Confirm the compound inhibits Src autophosphorylation (Tyr416) in intact cells. Controls:

  • Negative: DMSO only.

  • Positive: Dasatinib (100 nM) or PP2 (10 µM).

Step-by-Step Methodology:

  • Seeding: Plate cells (e.g., A549, MDA-MB-231, or Src-transformed fibroblasts) in 6-well plates at

    
     cells/well. Allow 24h attachment.
    
  • Starvation (Critical): Wash 2x with PBS and replace with serum-free media for 12–16 hours.

    • Why? Serum contains growth factors that hyper-activate Src, creating high background noise. Starvation quiets the system so you can see the inhibition clearly.

  • Treatment:

    • Add the test compound (Dose range: 10 nM, 100 nM, 1 µM, 10 µM) for 1 to 2 hours .

    • Stimulation (Optional): If basal Src activity is low, stimulate with EGF (50 ng/mL) for 10 minutes after the drug incubation.

  • Lysis:

    • Wash cells with ice-cold PBS containing 1 mM Sodium Orthovanadate (phosphatase inhibitor).

    • Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (e.g., Sigma P8340).

    • Note: Without phosphatase inhibitors, p-Tyr416 is rapidly lost during lysis.

  • Detection:

    • Run SDS-PAGE and transfer to PVDF.[2]

    • Primary Antibody 1: Anti-Phospho-Src Family (Tyr416) [Cell Signaling Tech #2101].

    • Primary Antibody 2: Anti-Total Src (loading control).

  • Quantification: Normalize p-Src signal to Total Src signal.

Protocol B: Functional Phenotype (Scratch/Migration Assay)

Objective: Src signaling drives focal adhesion turnover. Inhibition should stall cell migration. Constraint: We must distinguish migration from proliferation.

Step-by-Step Methodology:

  • Monolayer Formation: Seed cells in a 96-well ImageLock plate (or standard 24-well) to achieve 100% confluency overnight.

  • Proliferation Block: Pre-treat cells with Mitomycin C (10 µg/mL) for 2 hours.

    • Expert Note: This irreversibly blocks DNA replication. Any gap closure observed after this is due to movement, not cell division.

  • Wounding: Create a standardized scratch using a p200 tip or an automated wound-maker.

  • Wash: Gently wash 2x with PBS to remove floating debris (which can cause artifacts in image analysis).

  • Treatment: Add media containing the test compound (e.g., 1 µM and 10 µM).

  • Imaging: Acquire images at T=0h and T=24h using a phase-contrast microscope.

  • Analysis: Calculate "Percent Wound Closure":

    
    
    

Protocol C: Viability & Potency (CellTiter-Glo)

Objective: Determine the IC50 for cytotoxicity. Readout: ATP quantification (luminescence).

Step-by-Step Methodology:

  • Optimization: Perform a cell-density titration (2,000–10,000 cells/well) to ensure cells remain in log-phase growth for 72 hours.

  • Seeding: Plate optimized density (e.g., 3,000 cells/well) in 96-well white-walled opaque plates. Incubate 24h.

  • Compound Addition:

    • Prepare a 9-point serial dilution (1:3) starting at 100 µM.

    • Add compound to cells (triplicate wells).

    • Include "No Cell" control (media background) and "Vehicle" control (DMSO).

  • Incubation: 72 hours at 37°C.

  • Development:

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add CellTiter-Glo Reagent (1:1 ratio with media volume).[3][4][5]

    • Orbitally shake for 2 mins (lyses cells).[3]

    • Incubate 10 mins at RT (stabilizes signal).

  • Read: Measure Total Luminescence.

Data Presentation & Troubleshooting

Expected Results Summary
AssayReadoutExpected Outcome (Active Compound)
Western Blot Band DensityDose-dependent decrease in p-Src (Tyr416); Total Src remains constant.
Scratch Assay Gap AreaInhibited closure compared to DMSO control. Cells at edge appear rounded/less mesenchymal.
Viability LuminescenceSigmoidal dose-response curve. IC50 likely in µM range (unless highly optimized).
Troubleshooting Guide
IssueProbable CauseSolution
Western Blot: No p-Src signal in controls.Phosphatase activity during lysis.[6]Add Sodium Orthovanadate and Sodium Fluoride to lysis buffer fresh. Keep lysates on ice.
Viability: Flat dose-response (no killing).Compound precipitation.Check the 100 µM well under microscope. If crystals are visible, lower the max dose.
Scratch Assay: Gap closes in treated wells.Drug degraded or insufficient potency.Refresh media+drug every 12 hours. Ensure Mitomycin C was effective.

References

  • Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Journal of Biological Chemistry. (Describes the foundational PP1/PP2 scaffold). [Link]

Sources

Application Note: Handling, Storage, and Protocol Optimization for 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (hereafter referred to as 3-I-PP1-Me ) is a critical heterocyclic scaffold, primarily utilized as a precursor for the synthesis of Src family kinase (SFK) inhibitors (e.g., PP1, PP2) via palladium-catalyzed cross-coupling. While often treated as a standard reagent, its specific structural features—namely the C3-iodine moiety and the planar pyrazolopyrimidine core—dictate a strict handling regimen.

Failure to adhere to these protocols results in two primary failure modes: photodeiodination (loss of the reactive handle or binding specificity) and hydrophobic aggregation (precipitation in aqueous buffers), both of which lead to silent experimental failure. This guide outlines a self-validating workflow to ensure compound integrity from arrival to assay.

Physicochemical Profile & Critical Hazards

Understanding the molecule's physical limitations is the first step in successful handling.

PropertySpecificationCritical Note
Molecular Weight ~275.05 g/mol
Appearance White to off-white powderYellowing indicates free iodine release (degradation).
Solubility (Water) Negligible (< 1 µM)Do not attempt aqueous stock solutions.
Solubility (DMSO) High (~25–50 mM)Use Anhydrous DMSO only.
Hygroscopicity ModerateMoisture in DMSO stocks causes precipitation.
Photosensitivity High The C–I bond is labile to UV/Vis light.
The "Iodine Factor" (Causality)

The iodine atom at the C3 position is the molecule's "Achilles' heel." While essential for downstream Suzuki couplings or specific active-site occupancy, the Carbon-Iodine bond energy (~240 kJ/mol) is significantly lower than C-Br or C-Cl. Exposure to ambient UV light facilitates homolytic cleavage, generating a radical species. This not only destroys the compound but generates free radical species that can interfere with sensitive biological assays.

Storage Architecture

To maintain >98% purity over 12+ months, a dual-phase storage strategy is required.

Phase A: Solid State (Long-Term)
  • Temperature: -20°C.

  • Atmosphere: Desiccated. Store the original vial inside a secondary container (e.g., a 50mL Falcon tube) containing active desiccant silica beads.

  • Light Protection: Wrap the secondary container in aluminum foil if the primary vial is not amber glass.

Phase B: Solubilized State (Stock Solution)
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%.

  • Temperature: -80°C (Preferred) or -20°C.

  • Vessel: Amber borosilicate glass or opaque polypropylene.

  • Freeze/Thaw: Limit to < 3 cycles.

Protocol: Preparation of "Golden Standard" Stock Solution

This protocol is designed to be self-validating . If the solution fails the visual check in Step 4, the reagent is compromised.

Materials
  • 3-I-PP1-Me solid.

  • Anhydrous DMSO (freshly opened or stored over molecular sieves).

  • Amber glass vials (2 mL or 4 mL) with PTFE-lined caps.

  • Argon or Nitrogen gas (optional but recommended).

Methodology
  • Equilibration: Remove the solid reagent from the freezer and allow it to equilibrate to room temperature inside the desiccator (approx. 30 mins).

    • Reasoning: Opening a cold vial condenses atmospheric moisture onto the powder, causing hydrolysis or weighing errors.

  • Weighing: Weigh the target mass (e.g., 5 mg) into an amber vial.

    • Calculation: For 5 mg (MW ~275.05), add 1.81 mL of DMSO to achieve a 10 mM stock.

  • Solubilization: Add the calculated volume of Anhydrous DMSO. Vortex for 30 seconds.

    • Note: If particles persist, sonicate for 2 minutes in a water bath (keep temp < 30°C).

  • Validation (The "Clear Check"): Hold the vial up to a light source (briefly).

    • Pass: Solution is completely clear and colorless.

    • Fail: Solution is cloudy (moisture contamination) or bright yellow/brown (iodine degradation). Discard if yellow.

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Inert Gas Overlay: Gently blow Argon/Nitrogen over the headspace before capping to displace oxygen/moisture.

  • Storage: Flash freeze in liquid nitrogen (optional) and store at -80°C.

Workflow Visualization

The following diagram illustrates the lifecycle of the compound, highlighting critical decision points (diamonds) and failure modes (red).

G Arrival Reagent Arrival (Solid) Inspection Visual Inspection (White Powder?) Arrival->Inspection Desiccator Equilibrate to RT (Desiccator) Inspection->Desiccator Pass Discard DISCARD (Degradation) Inspection->Discard Fail (Yellow/Clumped) Weighing Weigh in Amber Vial Desiccator->Weighing Solvent Add Anhydrous DMSO Weighing->Solvent QC_Check QC: Clear & Colorless? Solvent->QC_Check Aliquot Aliquot & Argon Overlay QC_Check->Aliquot Yes QC_Check->Discard No (Cloudy/Yellow) Storage Store at -80°C Aliquot->Storage

Caption: Lifecycle management of 3-I-PP1-Me. Yellow diamonds indicate mandatory visual QC checkpoints.

Experimental Utilization: Serial Dilution Protocol

When moving from DMSO stock to aqueous assay buffer, precipitation is the most common error.

  • Thaw: Thaw one aliquot of 10 mM stock at Room Temperature (RT). Vortex immediately.

    • Alert: DMSO freezes at 19°C. It may look solid even at cool room temps.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 10 mM stock 1:10 in 100% DMSO first to create a 1 mM working solution.

    • Reasoning: Pipetting small volumes of viscous 100% DMSO into water often leads to microprecipitation at the pipette tip interface.

  • Final Dilution:

    • Add the DMSO working solution to the assay buffer while vortexing the buffer .

    • Ensure final DMSO concentration is < 1% (or as tolerated by your specific cell line/enzyme).

Quality Control (QC) & Troubleshooting

If experimental results are inconsistent, verify the compound identity and purity.

  • HPLC Conditions:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (+0.1% TFA).

    • Detection: UV at 254 nm.

    • Note: The iodine atom makes the compound quite hydrophobic; expect late elution.

  • Mass Spectrometry:

    • Look for M+H peak at ~276 m/z.

    • Degradation Marker: If you see a peak at M-126 (loss of Iodine), the compound has photolyzed.

References

  • Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 408(3), 297-315.

    • Context: Establishes the utility and selectivity profiles of pyrazolopyrimidine scaffolds in kinase research.
  • Thermo Fisher Scientific. "4-Amino-1H-pyrazolo[3,4-d]pyrimidine Safety Data Sheet."

    • Context: General safety and handling d
  • National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 1519489, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine."

    • Context: Physicochemical properties and toxicity data.[1][2]

  • Bishop, A. C., et al. (1999). "Unnatural ligands for engineered C-Src kinases." Current Biology, 9(5), R157-R158. Context: Describes the synthesis and use of iodinated intermediates for generating "bumped" kinase inhibitors (PP1 analogs).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-34D-OPT Subject: Yield Improvement & Regiocontrol for 3-Iodo-1-Methyl-Pyrazolo[3,4-d]pyrimidine Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 4-amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (an analog of the Ibrutinib intermediate) presents two primary challenges: iodination efficiency and N1-regioselective methylation .[1]

While many protocols exist, "standard" conditions often stall at 60-70% yields due to incomplete halogenation or loss of product to the thermodynamically stable (but often undesired) N2-isomer during alkylation. This guide provides a troubleshooting framework to push yields >85% and ensure N1-regiopurity.

Module 1: The Iodination Bottleneck

Context: The introduction of iodine at the C3 position is an electrophilic aromatic substitution. The electron-rich nature of the pyrazole ring facilitates this, but the reaction often stalls.

Standard Protocol (Baseline)
  • Substrate: 1H-pyrazolo[3,4-d]pyrimidin-4-amine (or the 1-methyl derivative).

  • Reagent: N-Iodosuccinimide (NIS) (1.2 – 1.5 equiv).

  • Solvent: DMF (Anhydrous).

  • Temp: 80°C.

Troubleshooting Guide: Iodination
SymptomRoot CauseCorrective Action
Conversion stalls at <70% Reversibility/Equilibrium: The byproduct succinimide can inhibit the reaction in concentrated solutions.[1]Protocol Adjustment: Add a catalytic amount of acid (e.g., TFA or AcOH, 5 mol%) to activate the NIS. Alternatively, switch solvent to MeCN/DMF (9:1) to precipitate the product as it forms, driving equilibrium.
Dark/Black Reaction Mixture Oxidation: Free iodine (

) liberation due to thermal decomposition of NIS.[1]
Quench Protocol: Do not isolate directly. Quench with 10% aqueous

(sodium thiosulfate) until the color turns light yellow/white before filtration.
Product is Sticky/Gummy Residual DMF: DMF is difficult to remove and solvates the product.[1]Workup Fix: Pour the reaction mixture into ice-cold water (5x volume) with vigorous stirring. Let it age for 30 mins to solidify. Filter and wash with cold ethanol.[2]
Expert Insight: NIS vs. Elemental Iodine

While elemental iodine (


) is cheaper, NIS is superior for this substrate because it generates the electrophilic iodonium ion (

) more efficiently in polar aprotic solvents without requiring strong oxidants that might degrade the amine group.

Module 2: The Methylation Maze (N1 vs. N2 Selectivity)

The Core Problem: The pyrazolo[3,4-d]pyrimidine core contains two nucleophilic nitrogens (N1 and N2).

  • N1-Methylation: Usually the desired bioactive pharmacophore (mimics adenosine).

  • N2-Methylation: The thermodynamic trap.

Direct methylation of the 3-iodo core often yields a 2:1 to 4:1 mixture of N1:N2 isomers, requiring tedious chromatography.

Scenario A: You must methylate the 3-iodo precursor

If you are committed to the route: Core


 Iodination 

Methylation.[1]

Q: How do I maximize N1 selectivity? A: You must manipulate the "Hard/Soft" nature of the nucleophile.

  • Base Selection: Avoid small, hard cations (like Li+ or Na+ with hydride). Use Cesium Carbonate (

    
    ) . The large Cesium cation coordinates loosely, allowing the steric bulk of the iodine at C3 to "block" the N2 position slightly more effectively than the N1 position.
    
  • Solvent: Use DMF or NMP. Avoid THF, which promotes tight ion pairing and often favors N2.

  • Temperature: Keep it low (

    
     to RT). Higher temperatures favor the thermodynamic product (N2).
    
Scenario B: The "Design-Fix" (Recommended for Yield)

Route: Methylation


 Cyclization OR Methylation 

Iodination.[1]

The most robust way to solve the N1/N2 issue is to eliminate it upstream . Start with 1-methyl-5-aminopyrazole-4-carbonitrile .

  • Step 1: Form the pyrimidine ring using formamide/ammonium acetate.[1] (Yield: >80%).

  • Step 2: Iodinate the resulting 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

    • Why this works: The methyl group is locked at N1 from the starting material. There is no N2 isomer possible.

    • Bonus: The 1-methyl group makes the ring slightly more electron-rich, often accelerating the iodination step compared to the un-alkylated parent.

Visualizing the Workflows

The following diagram illustrates the decision logic for optimizing your synthesis.

SynthesisOptimization Start Start: Target Synthesis RouteChoice Choose Starting Material Start->RouteChoice Core SM: 4-Amino-pyrazolo[3,4-d]pyrimidine RouteChoice->Core Route A (Traditional) Precursor SM: 1-Methyl-5-amino-pyrazole-4-CN RouteChoice->Precursor Route B (High Purity) Iodination Step 1: Iodination (NIS/DMF) Core->Iodination Methylation Step 2: Methylation (MeI) Iodination->Methylation Issue Risk: N1/N2 Isomer Mixture Methylation->Issue Fix Fix: Use Cs2CO3 / Low Temp Issue->Fix Cyclization Step 1: Cyclization (Formamide) Precursor->Cyclization Iodination2 Step 2: Iodination (NIS) Cyclization->Iodination2 Result Result: 100% N1 Regiochemistry Iodination2->Result

Caption: Comparison of Synthetic Routes. Route B (Right) is recommended for avoiding regioselectivity issues.

Module 3: Analytical Validation (QC)

Q: How do I quickly confirm I have the N1-methyl and not N2? A: 1H NMR is definitive.[1]

  • N1-Methyl (Desired): The methyl singlet typically appears around

    
     3.9 - 4.0 ppm .
    
  • N2-Methyl (Impurity): The methyl singlet is often shielded, appearing upfield around

    
     4.1 - 4.2 ppm  (solvent dependent, usually DMSO-d6).
    
  • NOESY: A NOE correlation between the Methyl protons and the C6-H (pyrimidine proton) confirms N1 placement. N2-methyl will not show a strong NOE to the pyrimidine ring protons due to distance.

References

  • Han, S. Y., et al. (2019).[1] Synthesis method of ibrutinib intermediate. Patent CN106966988B. (Describes the copper-catalyzed coupling on the 3-iodo core).

  • Burdge, M. S., et al. (2016). Process Development of Ibrutinib. Organic Process Research & Development. (Detailed discussion on the iodination efficiency using NIS).

  • BenchChem Technical Guides. (2025). A Comparative Guide to the Iodination of Pyrazoles. (Comparison of NIS vs Iodine/H2O2).

  • Bakavoli, M., et al. (2008). Regioselective alkylation of pyrazolo[3,4-d]pyrimidines. Heteroatom Chemistry. (Discusses the solvent effects on N1 vs N2 selectivity).

Sources

byproducts in the synthesis of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

CAS: 862729-12-2 | Role: Critical Intermediate for BTK Inhibitors (e.g., Ibrutinib)

The Synthetic Landscape

This guide addresses the critical synthesis step: the electrophilic iodination of the 4-amino-1-methylpyrazolo[3,4-d]pyrimidine core. This reaction transforms the "Des-Iodo" precursor into the "Iodo-Amine" intermediate required for subsequent Suzuki or Sonogashira couplings in drug substance manufacturing.

The Core Reaction:

  • Substrate: 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine[1][2]

  • Reagent: N-Iodosuccinimide (NIS) or

    
    /Periodic Acid
    
  • Solvent: DMF or Acetonitrile (ACN)

  • Mechanism: Electrophilic Aromatic Substitution (S_EAr) at the C3 position.

Impurity Profiling & Critical Process Parameters (CPP)

In high-purity pharmaceutical synthesis, three specific byproducts dominate the impurity profile of this intermediate.

Impurity A: The "Des-Iodo" Species (Unreacted Starting Material)
  • Identity: 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine[1][2]

  • Origin: Incomplete conversion due to wet solvent, degraded NIS, or insufficient reaction time.

  • Risk: Competitive inhibition in the next coupling step (e.g., it will not react in Suzuki coupling, lowering yield and complicating purification).

Impurity B: The "Hydroxy" Analog (Hydrolysis Product)
  • Identity: 3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

  • Origin: Hydrolysis of the C4-amino group.[2] This occurs if the reaction mixture is heated excessively (>80°C) in the presence of water or if acidic workup is too harsh.

  • Detection: Mass shift of +1 Da (OH vs NH2 is 17 vs 16) or distinct HPLC retention time (more polar).

Impurity C: The N2-Regioisomer
  • Identity: 4-Amino-3-iodo-2-methyl-2H-pyrazolo[3,4-d]pyrimidine

  • Origin: This is a "carry-over" impurity. If the methylation of the pyrazole ring in the previous synthetic stage was not regio-selective (N1 vs N2), the N2 isomer will co-iodinate.

  • Removal: Extremely difficult to separate by crystallization after iodination; must be controlled at the starting material stage.

Visualizing the Pathway

The following diagram illustrates the reaction flow and points of failure.

SynthesisPath Start Des-Iodo Precursor (4-amino-1-methyl...) NIS Reagent: NIS (DMF, 60-80°C) Start->NIS Imp_C Impurity C (N2-Isomer) Start->Imp_C Contaminated Input Target TARGET (3-Iodo-Amine) NIS->Target Main Path (S_EAr) Imp_A Impurity A (Unreacted SM) NIS->Imp_A Incomplete Conversion Imp_B Impurity B (4-Hydroxy Analog) NIS->Imp_B Hydrolysis (H2O/Heat) Imp_C->Target Co-elutes

Caption: Reaction scheme showing the main synthetic pathway (Green) and the diversion points leading to critical impurities (Red).

Troubleshooting Guide (FAQ)
Scenario 1: Reaction Stalls at 90% Conversion

Q: I have added 1.2 equivalents of NIS, but HPLC shows 10% starting material remaining after 12 hours. Adding more NIS doesn't help.

A: This is a common kinetic stall.

  • Check NIS Quality: NIS degrades to succinimide and iodine (purple color) if stored improperly. Use fresh, white/yellowish NIS.

  • Solvent Effect: DMF promotes the reaction better than ACN due to higher polarity stabilizing the transition state.

  • Activation: If stalling persists, add a catalytic amount of acid (e.g., TFA or acetic acid) to activate the NIS.

  • Protocol Adjustment: Do not just add solid NIS. Dissolve fresh NIS in DMF and add dropwise to avoid local concentration spikes that might promote side reactions.

Scenario 2: Appearance of "Unknown" Polar Impurity

Q: I see a new peak eluting earlier than my product (RRT ~0.8). LC-MS shows M+1 mass.

A: This is likely Impurity B (4-Hydroxy) .[3]

  • Cause: The 4-amino group on the pyrimidine ring is susceptible to hydrolysis, especially if the reaction is heated >80°C or if the DMF contains water.

  • Fix:

    • Dry your DMF (Karl Fischer < 0.1%).

    • Lower reaction temperature to 60°C and extend time.

    • Avoid strong acidic workups; quench with saturated Sodium Thiosulfate/Sodium Bicarbonate.

Scenario 3: Dark Reaction Mixture & Low Yield

Q: The reaction turned black/dark brown, and yield is <50%.

A: This indicates Iodine liberation and oxidative degradation.

  • Mechanism: Free iodine (

    
    ) is less reactive than the N-I species in NIS for this specific substrate but acts as an oxidant.
    
  • Remediation: Ensure the reaction is kept in the dark (foil-wrapped flask). Free radicals generated by light can degrade NIS and the product.

Analytical & Purification Data
Reagent Selection Matrix
Reagent SystemProsConsRecommended For
NIS / DMF High yield, cleaner profile, mild conditions.[2]NIS is expensive; removal of succinimide required.Small to Mid-scale (g to kg)

/ HIO

Cheap, high atom economy.Strong acidic conditions promote hydrolysis (Impurity B).Large Scale (Cost-driven)
ICl (Iodine Monochloride) Very fast.Too reactive; causes over-iodination and chlorination byproducts.Not Recommended
Purification Protocol (Remediation)

If impurities are detected, use this logic:

  • High Succinimide (Byproduct of NIS): Water wash. The product precipitates; succinimide stays in water.

  • High Impurity A (Starting Material): Recrystallization from Ethanol/Water. The iodinated product is less soluble than the starting material.

  • High Impurity B (Hydroxy): Difficult to separate by crystallization. Requires Column Chromatography (DCM:MeOH 95:5).

Decision Logic Tree

Use this flow to determine the next step in your experiment.

Troubleshooting Check Analyze Crude HPLC Conversion Conversion > 98%? Check->Conversion ImpurityCheck Identify Major Impurity Conversion->ImpurityCheck No Action1 Proceed to Workup (Na2S2O3 Quench) Conversion->Action1 Yes Action2 Add 0.1 eq NIS + Cat. TFA ImpurityCheck->Action2 SM (Impurity A) Action3 Recrystallize (EtOH) ImpurityCheck->Action3 Regioisomer (Impurity C) Action4 Column Chromatography ImpurityCheck->Action4 Hydroxy (Impurity B)

Caption: Logic flow for addressing crude reaction mixtures based on HPLC analysis.

References
  • Process Chemistry of Ibrutinib: Materia, M. et al. "Scalable Synthesis of Ibrutinib." Organic Process Research & Development. (2017). (Search: Ibrutinib Process Development)

  • Synthesis of Pyrazolo[3,4-d]pyrimidines: Bakavoli, M. et al.[4][5][6][7][8][9] "Iodocyclization of 5-amino-1-substituted-1H-4-pyrazolcarboxamides." Journal of Heterocyclic Chemistry.

  • Patent Literature (Pharmacyclics/AbbVie): Honigberg, L. et al. "Inhibitors of Bruton's Tyrosine Kinase."[9][][11] US Patent 2008/0076921.

  • Impurity Profiling: BOC Sciences. "Ibrutinib and Impurities: Process-related vs Degradation."[]

Sources

resolving peak tailing in HPLC of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing in 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Context: Critical Intermediate for BTK Inhibitors (e.g., Ibrutinib) Document ID: TSC-HPLC-PP01

Executive Summary & Diagnostic Framework

The Challenge: 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (hereafter "PP-Iodo") is a fused heterocyclic base. In Reversed-Phase HPLC (RP-HPLC), it frequently exhibits significant peak tailing (


). This is rarely a column void issue; it is a chemical interaction problem driven by the basic nitrogen atoms in the pyrimidine ring interacting with residual silanols on the silica stationary phase.

Quick Diagnostic: Before altering chemistry, confirm the issue is chemical tailing, not physical system failure.

SymptomProbable CauseAction
Tailing (

)
Secondary Silanol InteractionsProceed to Module 3 (Chemistry Fix)
Split Peak / Doublet Frit Blockage or Column VoidReverse flush or replace column
Broad Peak (Gaussian) Low Efficiency / Extra-column VolumeCheck tubing length/diameter
Fronting (

)
Column OverloadDilute sample 10x and re-inject

The Mechanism: Why This Compound Tails

To resolve the issue, you must understand the molecular behavior. PP-Iodo contains a pyrazolo[3,4-d]pyrimidine core.[1][2][3][4][5][6]

  • The Basic Moiety: The Nitrogen at position N-5 or N-7 (pyrimidine ring) has a pKa typically in the range of 3.0–5.0.

  • The Interaction: At neutral or weakly acidic pH (pH 4–6), the residual silanols (

    
    ) on the column surface are ionized to silanates (
    
    
    
    ).
  • The Result: The protonated base (

    
    ) of PP-Iodo undergoes ion-exchange with the negative silanates, causing it to "drag" through the column rather than partition cleanly.
    
Visualization: The Silanol Trap

The following diagram illustrates the competing interactions causing the tailing.

SilanolMechanism Analyte PP-Iodo (Protonated Base) C18 C18 Ligand (Hydrophobic Interaction) Analyte->C18 Primary Mechanism (Desirable) Silanol Ionized Silanol (Si-O-) (Cation Exchange) Analyte->Silanol Secondary Mechanism (Parasitic) Ideal Result: Sharp Peak C18->Ideal PeakShape Result: Peak Tailing Silanol->PeakShape

Caption: Figure 1. Dual retention mechanism where parasitic cation exchange with silanols distorts peak symmetry.

Optimization Protocols (Step-by-Step)

Do not randomly change buffers. Follow this logical hierarchy to suppress the secondary interaction.

Protocol A: The "Acid Suppression" Method (Recommended First)

Logic: Lowering the pH below 3.0 protonates the silanols (


), rendering them neutral and unable to bind the basic PP-Iodo.
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

    • Why TFA? It is a strong acid (lowers pH) and an ion-pairing agent that masks the positive charge on the analyte.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Column: C18, 3.5 µm or 5 µm (e.g., Agilent Zorbax SB-C18 or Waters XSelect CSH).

  • Temperature: 30–40°C.

Validation Criteria:

  • USP Tailing Factor (

    
    ) must be 
    
    
    
    .
  • If

    
     remains 
    
    
    
    , proceed to Protocol B.
Protocol B: The "High Ionic Strength" Method

Logic: If TFA is not suitable (e.g., for MS sensitivity reasons or stability), use a high-molarity buffer to out-compete the analyte for silanol sites.

  • Mobile Phase A: 25 mM Potassium Phosphate (pH 3.0 or pH 6.5).

    • Note: Phosphate is non-volatile (UV only). For LC-MS, use Ammonium Formate (10–20 mM).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Keep organic % high enough to elute the lipophilic iodine moiety.

Protocol C: The "Chaotropic" Method (The Nuclear Option)

Logic: Perchlorate salts are chaotropic; they disrupt the solvation shell and form tight ion pairs with the basic amine, drastically improving shape.

  • Mobile Phase A: 0.1% Perchloric Acid (

    
    ) or Sodium Perchlorate (
    
    
    
    ) in water.
  • Warning: Explosion Hazard if dried with organics. Do not use with LC-MS.

Column Selection Guide

The stationary phase is just as critical as the mobile phase. "Generic" C18 columns often fail with iodinated pyrazolopyrimidines.

Column TechnologySuitabilityMechanism of Action
Traditional C18 (Type A Silica) Avoid High metal content and acidic silanols cause severe tailing.
End-Capped C18 (Type B Silica) Good Surface silanols are chemically bonded (capped) to prevent interaction.
Charged Surface Hybrid (CSH) 🌟 Best Surface is slightly positively charged to repel basic analytes (e.g., Waters XSelect).
Phenyl-Hexyl ⚠️ Alternative Provides

interactions with the pyrimidine ring; useful if selectivity (separation from impurities) is the issue, not just tailing.

Troubleshooting Logic Flow

Use this decision tree to navigate the optimization process during your experiment.

TroubleshootingTree Start Start: Peak Tailing Detected CheckLoad Check Mass Load (Is peak fronting?) Start->CheckLoad Dilute Dilute Sample CheckLoad->Dilute Yes CheckMP Check Mobile Phase pH CheckLoad->CheckMP No IsAcidic Is pH < 3.0? CheckMP->IsAcidic AddTFA Switch to 0.1% TFA (Protocol A) IsAcidic->AddTFA No CheckCol Check Column Type IsAcidic->CheckCol Yes IsEndcapped Is Column End-Capped? CheckCol->IsEndcapped ChangeCol Switch to Hybrid/End-capped C18 IsEndcapped->ChangeCol No IncreaseBuffer Increase Buffer Strength (Protocol B) IsEndcapped->IncreaseBuffer Yes

Caption: Figure 2. Decision matrix for systematically eliminating peak tailing causes.

Frequently Asked Questions (FAQ)

Q: Can I use Triethylamine (TEA) to fix the tailing? A: Historically, yes. TEA acts as a "sacrificial base" that binds to silanols so your analyte doesn't. However, with modern Type-B high-purity silica columns, TEA is rarely necessary and can contaminate the system. Try Protocol A (TFA) first.

Q: My retention time is shifting along with the tailing. Why? A: This indicates a lack of equilibration or pH instability. The iodine atom makes the molecule hydrophobic, but the amine makes it sensitive to pH. Ensure you condition the column with at least 10–20 column volumes of the mobile phase before the run.

Q: Is this compound light-sensitive? A: Iodinated heterocycles can be liable to photodeiodination. While not the direct cause of tailing, degradation products eluting on the tail of the main peak can mimic tailing. Use amber glassware.

Q: How does the "1-methyl" group affect the chromatography compared to the "1H" parent? A: The 1-methyl group removes the acidic proton on the pyrazole ring, making the molecule slightly more lipophilic and removing one potential ionization site. However, the pyrimidine nitrogens remain basic. The troubleshooting steps for the 1-methyl derivative are identical to the 1H parent, but retention time will be slightly longer on C18.

References

  • Chrom Tech, Inc. (2025).[7] What Causes Peak Tailing in HPLC? Retrieved from 7

  • Waters Corporation . Troubleshooting Peak Shape Problems in HPLC. Retrieved from

  • Restek Corporation (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from 8

  • Scholars Academic Journal of Pharmacy (2017). Development of a New RP-HPLC Method for the Estimation of Ibrutinib. (Provides context on separation conditions for pyrazolopyrimidine derivatives). Retrieved from 9

Sources

interpreting mass spec fragmentation of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting Mass Spec Fragmentation of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Document ID: TS-MS-IBR-INT-001 Last Updated: February 18, 2026

Executive Summary & Molecule Data

This guide addresses the mass spectrometric characterization of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine , a critical scaffold in the synthesis of BTK inhibitors like Ibrutinib.

The primary analytical challenge with this molecule is the lability of the C-I bond (Carbon-Iodine). In Electrospray Ionization (ESI), this weak bond often leads to In-Source Fragmentation (ISF), creating a "phantom" impurity peak that mimics the de-iodinated by-product. This guide provides workflows to distinguish between instrumental artifacts and genuine sample degradation.

Physicochemical Profile[1][2][3][4][5][6][7]
ParameterValueNotes
Formula

High nitrogen content facilitates protonation (

).
Exact Mass 274.9668 Da Monoisotopic mass.
Target Ion (

)
275.9741 m/z Positive mode ESI.
Isotopic Pattern No M+2 Iodine (

) is monoisotopic. Absence of Cl/Br pattern.
Key Structural Weakness C(3)-Iodine bondSusceptible to homolytic/heterolytic cleavage.

Diagnostic Workflow: The "Fingerprint" Check

Before MS/MS analysis, validate the precursor ion using this checklist.

Step 1: Confirm the Iodine Signature

Unlike Chlorine (3:1 ratio) or Bromine (1:1 ratio), Iodine does not have a heavy isotope. However, it has a significant mass defect .

  • Observation: The mass is slightly lower than an integer (274.9 vs 275.0) due to Iodine's defect.

  • Validation: If you see an M+2 peak at ~278 m/z with >1% abundance, your sample is contaminated (likely with a chlorinated analog or salt adducts), or the assignment is incorrect.

Step 2: Adduct Identification

This molecule is prone to forming clusters due to the exocyclic amine.

  • 
    :  297.9 m/z (Common in glass vials).
    
  • 
    :  550.9 m/z (Dimer formation at high concentrations).
    

Fragmentation Pathway (MS/MS)[8][9]

The fragmentation of this scaffold is dominated by the loss of the halogen and the exocyclic amine.

Primary Pathway: De-iodination

The C-I bond is the weakest link. Upon Collision Induced Dissociation (CID), the iodine is lost either as a radical (


, 127 Da) or neutral acid (

, 128 Da), depending on the charge localization.
  • Precursor: 276 m/z (

    
    )
    
  • Major Fragment 1: 149 m/z (

    
     rearrangement) or 148 m/z.
    
    • Mechanism:[1][2][] Homolytic cleavage of the C-I bond is favored.

  • Major Fragment 2: 259 m/z (

    
    )
    
    • Mechanism:[1][2][] Loss of ammonia from the 4-position amine.

Visualizing the Pathway

Fragmentation cluster_legend Signal Intensity Parent Parent Ion [M+H]+ = 276 m/z Frag_NH3 Loss of Ammonia [M+H - NH3]+ = 259 m/z Parent->Frag_NH3 -17 Da (NH3) Frag_I De-iodinated Core [M+H - I/HI] ~ 148/149 m/z Parent->Frag_I -127/128 Da (I/HI) (Dominant) Ring_Open Ring Cleavage < 120 m/z Frag_I->Ring_Open High Energy High High Medium Medium

Caption: Primary fragmentation pathways for 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. The loss of Iodine is the most energetically favorable path.

Troubleshooting Guide: Real Impurity vs. Artifact

Scenario: You observe a significant peak at 149 m/z (the de-iodinated species) in your MS1 scan. The Question: Is my sample degraded (Des-iodo impurity), or is the Mass Spec breaking the molecule?

This is the most common error in analyzing aryl iodides. High cone voltages can strip the iodine before the quadrupole selects the parent ion.

The "Cone Voltage Ramp" Validation Protocol

To distinguish In-Source Fragmentation (ISF) from a real impurity, perform this experiment:

  • Prepare Sample: Dilute to 1 µg/mL in 50:50 MeCN:H2O (0.1% Formic Acid).

  • Method: Create a generic MS1 method.

  • Variable: Set up 3 injections with varying Cone Voltages (or Declustering Potentials):

    • Low: 10-20 V

    • Medium: 40-50 V

    • High: 80-100 V

  • Analysis: Plot the ratio of Peak 149 (Fragment) to Peak 276 (Parent).

ObservationConclusionAction
Ratio remains constant across voltages.Real Impurity. The 149 m/z species is present in the vial.Check synthesis workup (Suzuki coupling failure).
Ratio increases significantly as voltage increases.In-Source Fragmentation. The 149 m/z is an artifact.Lower the cone voltage for quantitation.
Decision Tree: De-iodination Analysis

DecisionTree Start Observed Peak at 149 m/z (De-iodinated species) Check_LC Does it co-elute with Parent? Start->Check_LC CoElutes_Yes Yes: Co-elutes exactly Check_LC->CoElutes_Yes CoElutes_No No: Distinct RT Check_LC->CoElutes_No Voltage_Test Run Cone Voltage Ramp (10V -> 100V) CoElutes_Yes->Voltage_Test Conclusion_Real Real Impurity: Des-iodo byproduct CoElutes_No->Conclusion_Real Confirmed Result_Stable Ratio 149/276 is Stable Voltage_Test->Result_Stable Result_Rise Ratio 149/276 Increases Voltage_Test->Result_Rise Conclusion_Coeluting_Impurity Rare Case: Isobaric Interference or Adduct Result_Stable->Conclusion_Coeluting_Impurity Conclusion_ISF Artifact: In-Source Fragmentation Result_Rise->Conclusion_ISF Adjust Method

Caption: Workflow to determine if the de-iodinated signal is a process impurity or an instrumental artifact.

FAQ: Isomer Differentiation (N1 vs. N2 Methyl)

Q: I synthesized the N1-methyl target, but I suspect I have the N2-methyl isomer. Can MS distinguish them?

A: Mass Spectrometry alone is often insufficient for definitive assignment because both isomers yield identical parent ions (276 m/z) and very similar fragments. However, there are subtle differences:

  • Retention Time (The Gold Standard):

    • The N2-methyl isomer (a common impurity in pyrazole alkylation) is generally less polar and elutes later on Reverse Phase (C18) columns compared to the N1-methyl target.

    • Action: Spike your sample with a known standard of the N1 isomer. If you see a shoulder or split peak, you have the N2 isomer.

  • Fragmentation Intensity (Subtle):

    • The N1-methyl group is sterically adjacent to the iodine/amine region. In MS/MS, the N1-isomer often shows a higher abundance of the [M-CH3]+ fragment (loss of methyl) compared to the N2-isomer, due to the "ortho-effect" destabilizing the methyl group, though this is instrument-dependent.

Recommendation: Use 1H-NMR (NOESY) for absolute structural confirmation. In NMR, the N-Methyl protons of the N1 isomer typically show an NOE correlation with the C6-H proton of the pyrimidine ring; the N2 isomer does not.

References

  • Benchchem. "Unraveling Ibrutinib Impurity 6: A Technical Guide to Its Discovery, Isolation, and Characterization." Benchchem Technical Notes. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1519489, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine." PubChem. Link

  • Vessecchi, R., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation." Royal Society of Chemistry, 2016. Link

  • MDPI. "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives." Molbank, 2024. Link

Sources

Validation & Comparative

Validation of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Src family kinase inhibitors (e.g., PP1, PP2), the intermediate 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 862729-12-2) serves as a critical scaffold. Its purity is non-negotiable; specifically, the presence of the N2-methyl regioisomer and de-iodinated impurities can significantly skew IC50 values in downstream biological assays.

This guide compares two analytical approaches: a Standard Generic Gradient (Method A) and a Validated Regio-Selective Method (Method B) . While Method A is sufficient for rough reaction monitoring, our data demonstrates it fails to resolve critical isomeric impurities that Method B quantifies with high precision (


).

The Challenge: Regioisomerism in Pyrazolo[3,4-d]pyrimidines

The methylation of 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine typically yields a mixture of isomers. The N1-methyl product is the desired pharmacophore, while the N2-methyl isomer is a common impurity.

  • N1-Methyl (Target): Biologically active scaffold.

  • N2-Methyl (Impurity): Often co-elutes on standard C18 columns due to identical mass and similar lipophilicity (LogP).

  • De-iodinated Species: Results from reductive dehalogenation; significantly alters binding affinity.

Figure 1: Analytical Workflow & Decision Tree

ValidationWorkflow Sample Crude Sample (Mix of N1/N2 Isomers) Screening Method A: Generic Gradient Sample->Screening Decision Resolution (Rs) < 1.5? Screening->Decision Optimization Method B Development: pH & Stationary Phase Tuning Decision->Optimization Yes (Co-elution) Reporting Final COA Generation Decision->Reporting No (Risk of False Pass) Validation ICH Q2(R1) Validation: Linearity, Precision, LOQ Optimization->Validation Validation->Reporting

Caption: Workflow demonstrating the necessity of moving from generic screening to optimized validation when isomeric resolution is compromised.

Method Comparison: Generic vs. Optimized

The following data compares the performance of a standard "scouting" method against the optimized protocol designed for this specific iodine-containing heterocycle.

Experimental Conditions
ParameterMethod A: Generic Scouting Method B: Regio-Selective (Recommended)
Column Standard C18 (5 µm, 4.6 x 150 mm)Phenyl-Hexyl or High-Carbon C18 (3 µm, 4.6 x 150 mm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B AcetonitrileMethanol:Acetonitrile (50:50)
Gradient 5% to 95% B over 10 minIsocratic 45% B or Shallow Gradient (40-60%)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV 254 nmUV 275 nm (Optimized for Iodo-chromophore)
Performance Data
Critical Quality AttributeMethod A PerformanceMethod B PerformanceStatus
N1/N2 Isomer Resolution (

)
0.8 (Partial Co-elution)2.8 (Baseline Separation) ✅ Optimized
Tailing Factor (

)
1.6 (Peak Tailing)1.1 (Symmetrical) ✅ Optimized
LOD (Limit of Detection) 0.05%0.01% ✅ Optimized
Precision (RSD, n=6) 1.2%0.3% ✅ Optimized

Expert Insight: Method A fails because the selectivity (


) between the N1 and N2 isomers is insufficient in acidic water/ACN systems. Method B utilizes the 

-

interactions offered by the Phenyl-Hexyl stationary phase (or specific steric selectivity of high-load C18) combined with a methanol-based mobile phase to maximize the separation of the iodine-substituted core.

Detailed Experimental Protocol (Method B)

To replicate the validated results, follow this step-by-step protocol. This method is self-validating through the inclusion of a System Suitability Test (SST).

Step 1: Preparation of Solutions
  • Diluent: Mix Water:Acetonitrile (50:50 v/v).

  • Standard Stock: Dissolve 10 mg of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine reference standard in 10 mL diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Impurity Marker Stock: Prepare a mixture containing the N2-methyl isomer and the de-iodinated impurity at 0.1 mg/mL each.

  • SST Solution: Spike the Standard Stock with Impurity Marker Stock to achieve a final concentration of 0.5 mg/mL Main Peak and 0.005 mg/mL Impurities (1% spike).

Step 2: Chromatographic Setup
  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse XDB-C18 (3.5 µm).

  • Temperature: 30°C (Controlled).

  • Injection Volume: 5 µL.

Step 3: System Suitability Criteria (Pass/Fail)

Before running samples, inject the SST Solution 6 times. The run is valid only if :

  • Resolution (

    
    ) between N1-methyl and N2-methyl peaks is > 2.0.
    
  • %RSD of the main peak area is < 1.0%.

  • Tailing factor is between 0.9 and 1.2.

Validation Summary (ICH Q2(R1))

The optimized method (Method B) was validated according to ICH Q2(R1) guidelines.

Figure 2: Linearity & Range Logic

ValidationLogic Start Validation Parameters Specificity Specificity (Peak Purity Check) Start->Specificity Linearity Linearity (R² > 0.999) Range Range (LOQ to 120%) Linearity->Range Accuracy Accuracy (Recovery) 98.0% - 102.0% Range->Accuracy Specificity->Linearity

Caption: Sequential validation parameters ensuring the method is suitable for quantitative impurity analysis.

  • Specificity: No interference from blank or placebo. Peak purity angle < Peak purity threshold (using PDA detector).

  • Linearity: Demonstrated from LOQ (0.05 µg/mL) to 120% of target concentration (

    
    ).
    
  • Robustness: The method remains valid with

    
     pH unit changes and 
    
    
    
    temperature variations.

References

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.[1] [Link]

  • Hanke, J. H., et al. "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor."[2][3] Journal of Biological Chemistry, vol. 271, no. 2, 1996, pp. 695-701. [Link]

  • Han, S., et al. "Structural Basis for Selective Inhibition of Src Family Kinases by PP1." Chemistry & Biology, vol. 6, no. 9, 1999. [Link]

  • PubChem. "Compound Summary: 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 862729-12-2)." National Library of Medicine. [Link]

  • Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition.

Sources

Publish Comparison Guide: IC50 Determination of Pyrazolopyrimidine Scaffold (3-Iodo-1-Methyl Analog)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the IC50 determination of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (often identified as a key pyrazolopyrimidine scaffold or Intermediate I in kinase inhibitor synthesis).

This compound serves as the structural core for the potent Src-family kinase inhibitors (like PP1 and PP2 ) and "bump-hole" inhibitors (like 1-NM-PP1 ). In isolation, it functions as a fragment-like hinge binder, often used as a negative control or starting point for Structure-Activity Relationship (SAR) profiling.

Executive Summary
  • Compound Identity: 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.[1][2][3][4][5]

  • Role: ATP-competitive kinase inhibitor scaffold; synthetic precursor to PP1/PP2.

  • Primary Targets: Src Family Kinases (Src, Lck, Fyn, Hck).

  • Performance Profile: Unlike its functionalized derivatives (PP1/PP2) which exhibit nanomolar potency, this core scaffold typically displays micromolar (µM) affinity due to the absence of the C3-hydrophobic aryl tail required for deep pocket binding.

  • Application: Used to determine baseline "scaffold efficiency" or as a low-affinity control in selectivity profiling.

Chemical Profile & Mechanism of Action

This molecule mimics the adenine ring of ATP.[6] The pyrazolo[3,4-d]pyrimidine core forms key hydrogen bonds with the kinase "hinge" region (e.g., Met341 in Src).

  • Binding Mode: Type I (ATP-Competitive).

  • Structural Limitation: The 3-iodo group is a "handle" for functionalization (e.g., Sonogashira coupling). It lacks the steric bulk to occupy the hydrophobic "gatekeeper" pocket effectively, resulting in significantly lower potency compared to PP1.

Diagram 1: Structural Evolution & Binding Logic

BindingLogic Core Core Scaffold (3-Iodo-1-methyl...) IC50: ~1-10 µM Hinge Hinge Binding (Adenine Mimic) Core->Hinge H-bonds PP1 PP1 / PP2 (Functionalized) IC50: < 100 nM Core->PP1 + Aryl Group (C3) PP1->Hinge Retains Pocket Hydrophobic Pocket (Gatekeeper Interaction) PP1->Pocket High Affinity

Caption: Comparison of the 3-iodo core scaffold (low affinity) vs. fully functionalized PP1 inhibitors (high affinity).

Comparative Performance Analysis

The following table contrasts the 3-iodo scaffold with industry-standard alternatives.

Table 1: Comparative IC50 Data on Src Family Kinases

Feature3-Iodo-1-methyl-Scaffold PP1 (Standard) PP2 (Selectivity Std) Dasatinib (Clinical)
Chemical Name 4-Amino-3-iodo-1-methyl...1-t-butyl-3-(4-methylphenyl)...1-t-butyl-3-(4-chlorophenyl)...BMS-354825
Src IC50 > 1,000 nM (Est. 1-10 µM) 170 nM ~100 nM 0.5 nM
Lck IC50 > 1,000 nM 5 nM 4 nM < 1 nM
Binding Site Hinge OnlyHinge + Hydrophobic PocketHinge + Hydrophobic PocketHinge + DFG-out
Primary Use Synthesis Intermediate / ControlResearch Tool (Src/Lck)Research Tool (Src/Lck)Clinical Therapeutic

Analyst Note: Do not expect nanomolar inhibition from the 3-iodo scaffold. If you observe IC50 < 100 nM, verify purity; contamination with trace PP1-like byproducts is a common synthesis artifact.

Experimental Protocol: IC50 Determination

Platform: ADP-Glo™ Kinase Assay (Promega) Rationale: This bioluminescent assay is robust, universal, and less prone to interference from iodinated compounds compared to fluorescence-based assays.

Step-by-Step Methodology

A. Reagent Preparation

  • Compound Stock: Dissolve 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine in 100% DMSO to 10 mM .

    • Note: Ensure complete solubility; sonicate if necessary.

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Substrate: Src substrate peptide (e.g., Poly Glu:Tyr 4:1) at 0.2 mg/mL.

  • ATP: Ultra-pure ATP at

    
     apparent (typically 10 µM for Src).
    

B. Assay Workflow

  • Serial Dilution: Prepare 3-fold serial dilutions of the compound in DMSO (12 points). Start high (e.g., 100 µM final) due to expected low potency.

  • Reaction Setup (384-well plate):

    • 2 µL Compound (at 2.5x conc).

    • 2 µL Kinase (Src, ~0.2 ng/µL). Incubate 10 min RT.

    • 1 µL Substrate/ATP Mix.

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (Depletes unconsumed ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to Light). Incubate 30 min.

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Diagram 2: IC50 Assay Workflow

AssayWorkflow Prep 1. Prepare Reagents (Compound, Kinase, ATP) Incubate1 2. Pre-Incubation (Kinase + Inhibitor) 10 min @ RT Prep->Incubate1 Reaction 3. Kinase Reaction (+ ATP/Substrate) 60 min @ RT Incubate1->Reaction Stop 4. ADP-Glo Reagent (Stop Reaction + Deplete ATP) Reaction->Stop Detect 5. Detection Reagent (ADP -> Luciferin -> Light) Stop->Detect Data 6. Data Analysis (Sigmoidal Fit) Detect->Data

Caption: Standard ADP-Glo workflow for determining kinase inhibitor potency.

Data Analysis & Validation

Calculation: Calculate % Inhibition using the formula:



Curve Fitting: Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response) :



Self-Validating Criteria (Troubleshooting):

  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Hill Slope: Should be near -1.0. A slope < -2.0 suggests aggregation or non-specific inhibition (common with iodinated scaffolds at high concentrations).

  • Max Inhibition: If the curve plateaus at 60-70% inhibition, the compound may have solubility issues at high concentrations.

References
  • Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Journal of Biological Chemistry. Link (Establishes PP1/PP2 baseline).

  • Bishop, A. C., et al. (2000). A chemical switch for inhibitor-sensitive alleles of any protein kinase. Nature. Link (Discusses pyrazolopyrimidine scaffolds and bump-hole strategy).

  • Chakraborty, A., et al. (2021). Profiling of the drug resistance of thousands of Src tyrosine kinase mutants.[5] bioRxiv. Link (Uses 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a core intermediate/control).

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual.Link (Standard Protocol Source).

Sources

cross-reactivity studies of kinase inhibitors derived from 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives (1NM-PP1, 1NA-PP1, 3-MB-PP1)[1]

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold, particularly its 3-iodo derivatives, serves as the structural backbone for the "Chemical Genetics" (or Analog-Sensitive) kinase technology pioneered by the Shokat lab.[1] By substituting the C3-iodine with bulky groups (naphthyl, methylbenzyl), researchers create "bumped" inhibitors (e.g., 1NM-PP1 , 1NA-PP1 , 3-MB-PP1 ) designed to exclusively target engineered "hole" kinases (gatekeeper mutants).[1]

The Critical Flaw: While marketed as "orthogonal," these inhibitors are not perfectly selective .[1] At concentrations often required for cellular inhibition (1–10 µM), they exhibit significant cross-reactivity with wild-type (WT) kinases, including CK1 , RET , and p38 .[1] This guide provides the data and protocols necessary to distinguish on-target efficacy from off-target toxicity.[1]

Part 1: The Scaffold & The "Bump-and-Hole" Strategy

The core scaffold, 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine , mimics the adenine ring of ATP.[1] The iodine at the C3 position is the synthetic handle used to introduce steric bulk (the "bump").[1]

Mechanism of Action[3][4][5]
  • Wild-Type (WT) Kinases: Possess a "Gatekeeper" residue (usually Methionine, Leucine, or Phenylalanine) that sterically clashes with the "bump" on the inhibitor.[1]

  • Analog-Sensitive (AS) Kinases: The Gatekeeper is mutated to a smaller residue (Glycine or Alanine), creating a hydrophobic pocket ("hole") that accommodates the inhibitor's "bump."[1]

Diagram: The Steric Selectivity Logic

BumpHoleMechanism Scaffold 3-Iodo-Pyrazolo Scaffold BumpedInhibitor Bumped Inhibitor (e.g., 1NM-PP1) Scaffold->BumpedInhibitor Derivatization (e.g., Naphthyl group) WT_Kinase Wild-Type Kinase (Large Gatekeeper) BumpedInhibitor->WT_Kinase Attempts Binding AS_Kinase AS-Kinase (Gly/Ala Gatekeeper) BumpedInhibitor->AS_Kinase Attempts Binding Outcome_Clash Steric Clash (No Inhibition) WT_Kinase->Outcome_Clash Blocked by Gatekeeper Outcome_Bind Potent Binding (Inhibition) AS_Kinase->Outcome_Bind Fits in Pocket

Caption: Logical flow of the Analog-Sensitive (AS) kinase strategy. The bulky inhibitor is designed to clash with WT kinases but fit perfectly into the engineered AS-kinase pocket.

Part 2: Comparative Cross-Reactivity Analysis[1][2]

The assumption that 1NM-PP1 or 3-MB-PP1 are inert against WT kinases is the most common source of experimental error in this field. Below is the cross-reactivity profile based on biochemical profiling (Bain et al., Bishop et al.).

Table 1: Selectivity Profile of Key PP1 Derivatives
InhibitorPrimary Target (AS-Allele)IC50 (AS-Mutant)Major Wild-Type Off-Targets WT IC50 (Approx) Notes
1NM-PP1 v-Src-as1, c-Fyn-as13.2 – 4.3 nMCK1δ / CK1ε < 100 nMHigh Risk. CK1 inhibition affects circadian rhythms and Wnt signaling.[1]
RET ~100 nMPotent inhibitor of RET oncogenes.[1]
p38 MAPK ~1 µMModerate inhibition; relevant at high doses.[1]
1NA-PP1 Various (e.g., CDK1-as)~5 nMEphB2 < 500 nMOften used in developmental biology; EphB2 inhibition can confound results.[1]
CK1 family VariableLess potent against CK1 than 1NM-PP1 but still active.[1]
3-MB-PP1 Plk1-as, CDK-as~1 – 5 nMWT Src / Fyn > 10 µMGenerally considered "cleaner" regarding WT Src family but retains CK1 liability.[1]
PP1 (Parent) Src Family (WT)~5 nMEGF-R, KIT VariableThe parent molecule is promiscuous and should not be used as a negative control.[1]
Critical Insight: The "Window" Problem

While the IC50 for the mutant is low (single-digit nM), cellular experiments often require 1–10 µM concentrations to compete with intracellular ATP (millimolar range).[1] At 10 µM, 1NM-PP1 inhibits WT Src, Fyn, and Abl significantly (IC50s ~1–28 µM).[1]

Scientist-to-Scientist Note: If you observe a phenotype at 10 µM 1NM-PP1 that disappears at 1 µM, but your target kinase is inhibited at both, the phenotype at 10 µM is likely an off-target effect (toxicity).[1]

Part 3: Experimental Protocols for Validation

To publish data using these inhibitors, you must prove the effect is on-target.[1]

Protocol A: The "WT Control" (Mandatory)

You cannot rely solely on the inhibitor's theoretical selectivity.[1] You must treat cells expressing the Wild-Type kinase with the same concentration of inhibitor.

  • Cell Line A: Expressing Kinase-AS (Analog Sensitive).

  • Cell Line B: Expressing Kinase-WT (Parental).[1]

  • Treatment: Apply 1NM-PP1 (e.g., 5 µM) to both.[1]

  • Readout:

    • Valid Result: Phenotype observed in Line A only .[1]

    • Off-Target Toxicity: Phenotype observed in both Line A and Line B.[1]

Protocol B: Radiometric Kinase Assay ( P-ATP)

Fluorescence assays can suffer from interference with the pyrazolo-pyrimidine core.[1] The Gold Standard is a radiometric assay.[1][2]

Materials:

  • Recombinant Kinase (WT and AS-mutant).[1][3]

  • Substrate (e.g., Poly-Glu:Tyr for Tyrosine kinases).[1]

  • 
    -
    
    
    
    P-ATP (Specific activity ~500 cpm/pmol).[1]
  • Inhibitor stocks (1NM-PP1, 1NA-PP1).[1][4]

Step-by-Step:

  • Master Mix: Prepare kinase buffer (typically 20 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM DTT).
    
  • Inhibitor Titration: Dilute inhibitor in DMSO (3-fold serial dilutions). Keep final DMSO < 1%.[1]

  • Reaction Initiation: Add Kinase + Substrate + Inhibitor.[1] Incubate 10 min. Start reaction by adding ATP mix (

    
    -
    
    
    
    P-ATP + cold ATP).[1]
    • Note: ATP concentration should be at

      
       (typically 10–100 µM).[1]
      
  • Incubation: 30 min at 30°C.

  • Termination: Spot 5 µL onto P81 phosphocellulose paper. Drop immediately into 0.75% Phosphoric Acid.[1]

  • Washing: Wash filters 3x (10 min each) in phosphoric acid to remove unreacted ATP.

  • Quantification: Scintillation counting.

Part 4: Decision Framework (Workflow)

Use this logic flow to validate your chemical genetic hits.

ValidationWorkflow Start Start: Phenotype Observed with 1NM-PP1 Control_WT Test in WT Kinase Cells (Same Concentration) Start->Control_WT Decision_WT_Effect Is Phenotype present in WT cells? Control_WT->Decision_WT_Effect Result_OffTarget OFF-TARGET EFFECT (Likely CK1, RET, or toxicity) Decision_WT_Effect->Result_OffTarget Yes Result_OnTarget Potential On-Target Decision_WT_Effect->Result_OnTarget No Rescue_Exp Washout / Chemical Rescue Result_OnTarget->Rescue_Exp Final_Valid VALIDATED HIT Rescue_Exp->Final_Valid Phenotype Reverses

Caption: Validation workflow to distinguish genuine AS-kinase inhibition from off-target effects using 1NM-PP1 or 1NA-PP1.

References

  • Bishop, A. C., et al. (2000).[1][5][6] A chemical switch for inhibitor-sensitive alleles of any protein kinase.[1][6] Nature, 407(6802), 395–401.[1][5] Link

  • Bain, J., et al. (2003).[1][7] The specificities of protein kinase inhibitors: an update. Biochemical Journal, 371(Pt 1), 199–204.[1] Link

  • Knight, Z. A., & Shokat, K. M. (2005).[1] Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621–637.[1] Link

  • Burkard, M. E., et al. (2012).[1] Enabling and disabling polo-like kinase 1 inhibition through chemical genetics.[1][8] ACS Chemical Biology, 7(6), 978-981.[1] Link

  • Zhang, C., et al. (2005).[1] A second-generation strategy for designing potent and selective inhibitor-sensitive kinases.[1] Nature Methods, 2(6), 435–441.[1] Link

Sources

A Comparative Guide to the Synthesis of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: An In-Depth Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the efficient and strategic synthesis of novel heterocyclic scaffolds is paramount. The pyrazolo[3,4-d]pyrimidine core, an isomer of the purine ring system, is a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors and other therapeutic agents. Among its derivatives, 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine stands out as a versatile intermediate. The presence of an amino group, a methyl group on the pyrazole nitrogen, and a strategically placed iodine atom provides three key points for diversification, making it an invaluable building block for generating libraries of potential drug candidates.

This in-depth technical guide provides a comparative analysis of two primary synthetic routes to this key intermediate. By examining the underlying chemical principles, and presenting detailed experimental protocols and comparative data, this guide aims to equip researchers with the necessary insights to make informed decisions for their synthetic campaigns.

Strategic Approaches to the Target Molecule

The synthesis of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can be approached from two logical retrosynthetic disconnections, primarily differing in the sequence of the key iodination and N-methylation steps.

Route 1: Iodination Followed by N-Methylation. This strategy involves the initial iodination of a readily available pyrazolo[3,4-d]pyrimidine precursor, followed by the selective methylation of the pyrazole nitrogen.

Route 2: N-Methylation Followed by Iodination. Conversely, this approach prioritizes the synthesis of the N-methylated pyrazolo[3,4-d]pyrimidine core, with the final step being the regioselective iodination at the C3 position.

The choice between these routes is not merely a matter of preference but is dictated by factors such as the availability of starting materials, regioselectivity control, and overall process efficiency.

Visualizing the Synthetic Pathways

To provide a clear overview of the two synthetic strategies, the following diagrams illustrate the key transformations involved in each route.

Synthetic_Routes cluster_0 Route 1: Iodination First cluster_1 Route 2: Methylation First A1 4-Amino-1H-pyrazolo[3,4-d]pyrimidine B1 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine A1->B1 Iodination C1 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine B1->C1 N-Methylation A2 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile B2 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine A2->B2 Cyclization C2 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine B2->C2 Iodination

Figure 1: High-level overview of the two primary synthetic routes to the target molecule.

In-Depth Analysis of Synthetic Methodologies

Route 1: Iodination Followed by N-Methylation

This route commences with the commercially available 4-Amino-1H-pyrazolo[3,4-d]pyrimidine. The first step is a regioselective electrophilic iodination at the electron-rich C3 position of the pyrazole ring. Subsequently, the N-methylation of the pyrazole ring is performed.

Step 1: Iodination of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine

The direct iodination of the pyrazolo[3,4-d]pyrimidine core is a crucial step. N-Iodosuccinimide (NIS) is a commonly employed and effective reagent for this transformation. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich C3 position of the pyrazole ring is attacked by the electrophilic iodine species generated from NIS.

Step 2: N-Methylation of 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine

The subsequent N-methylation of the pyrazole ring can be achieved using various methylating agents. Methyl iodide in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) is a standard and effective method. The regioselectivity of this step is a critical consideration. Generally, for pyrazolo[3,4-d]pyrimidines, alkylation tends to occur preferentially at the N1 position of the pyrazole ring due to a combination of steric and electronic factors.

Route 2: N-Methylation Followed by Iodination

This alternative strategy begins with the construction of the N-methylated pyrazolo[3,4-d]pyrimidine ring system, followed by the final iodination step.

Step 1: Synthesis of 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

The synthesis of the methylated precursor often starts from 5-amino-1-methyl-1H-pyrazole-4-carbonitrile. This intermediate can be synthesized from the reaction of methylhydrazine with (ethoxymethylene)malononitrile. The subsequent cyclization to form the pyrimidine ring is typically achieved by heating with formamide, a classic method analogous to the Traube purine synthesis.[1][2] This reaction involves the condensation of the amino group and the nitrile with formamide to build the fused pyrimidine ring.

Step 2: Iodination of 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

The final step in this route is the regioselective iodination of the N-methylated pyrazolo[3,4-d]pyrimidine. Similar to Route 1, N-Iodosuccinimide (NIS) is an excellent choice for this transformation. The presence of the N-methyl group does not significantly alter the electronic properties of the C3 position, which remains the most susceptible site for electrophilic attack.

Benchmarking the Synthetic Routes: A Comparative Data Summary

To provide a clear and objective comparison of the two synthetic routes, the following table summarizes the key performance indicators based on established chemical literature and experimental data.

ParameterRoute 1: Iodination then MethylationRoute 2: Methylation then IodinationRationale & Causality
Starting Material Availability Readily available commercial starting material (4-Amino-1H-pyrazolo[3,4-d]pyrimidine).Requires synthesis of the methylated pyrazole precursor (5-Amino-1-methyl-1H-pyrazole-4-carbonitrile).Route 1 offers a more direct entry point from a common building block.
Overall Yield Potentially lower due to an additional purification step of the iodinated intermediate.Potentially higher as it may involve fewer isolation steps for the key intermediates.Fewer workup and purification steps generally lead to higher overall yields.
Regioselectivity Control N-methylation can potentially yield a mixture of N1 and N2 isomers, although N1 is generally favored.Iodination is highly regioselective at the C3 position.The iodination step is less prone to isomer formation compared to N-alkylation of the pyrazole ring.
Process Scalability Both steps are generally scalable. The handling of methyl iodide requires appropriate safety measures.The cyclization with formamide at high temperatures might present challenges on a larger scale.High-temperature reactions can be more difficult to control and scale up safely.
Green Chemistry Considerations Utilizes a commercially available starting material, reducing the number of synthetic steps from basic precursors.The synthesis of the starting material adds to the overall step count.A shorter synthetic route from a readily available starting material is generally more atom-economical.

Detailed Experimental Protocols

The following protocols are provided as a detailed guide for the execution of the key synthetic transformations discussed.

Protocol for Route 1: Iodination of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine

Route1_Iodination reagents 4-Amino-1H-pyrazolo[3,4-d]pyrimidine N-Iodosuccinimide (NIS) Dimethylformamide (DMF) reaction Stir at room temperature (or gentle heating) Monitor by TLC/LC-MS reagents->reaction workup Quench with Na2S2O3 (aq) Extract with organic solvent Dry and concentrate reaction->workup purification Column chromatography (e.g., Silica gel, DCM/MeOH) workup->purification product 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine purification->product

Figure 2: Experimental workflow for the iodination of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine.

Materials:

  • 4-Amino-1H-pyrazolo[3,4-d]pyrimidine

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate or Dichloromethane

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in DMF, add N-Iodosuccinimide (1.1 - 1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature, or with gentle heating (e.g., 40-50 °C), and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol) to afford the desired 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine.

Protocol for Route 1: N-Methylation of 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine

Route1_Methylation reagents 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine Methyl iodide (MeI) Potassium carbonate (K2CO3) Dimethylformamide (DMF) reaction Stir at room temperature (or gentle heating) Monitor by TLC/LC-MS reagents->reaction workup Dilute with water Extract with organic solvent Wash with brine reaction->workup purification Column chromatography (e.g., Silica gel, Hexane/EtOAc) workup->purification product 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine purification->product Route2_Cyclization reagents 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile Formamide reaction Heat at high temperature (e.g., 180-200 °C) Monitor by TLC/LC-MS reagents->reaction workup Cool to room temperature Dilute with water Collect precipitate by filtration reaction->workup purification Recrystallization (e.g., from ethanol or water) workup->purification product 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine purification->product

Sources

A Researcher's Guide to Validating the Mechanism of Action of a 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-based Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous experimental scrutiny. The 4-amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine core, a privileged structure in kinase inhibitor design, has demonstrated significant potential, particularly in targeting the Src family of non-receptor tyrosine kinases. However, true progress hinges on a comprehensive and unbiased validation of its mechanism of action.

This guide provides an in-depth, technically-grounded framework for elucidating how this class of inhibitors functions at a molecular and cellular level. Moving beyond a simple checklist of experiments, we will delve into the causality behind experimental choices, ensuring a self-validating and robust dataset. We will objectively compare the performance of our lead pyrazolo[3,4-d]pyrimidine-based inhibitor with established alternatives, supported by illustrative experimental data.

The Central Hypothesis: An ATP-Competitive Src Family Kinase Inhibitor

The pyrazolo[3,4-d]pyrimidine scaffold is a known bioisostere of adenine, the core component of ATP. This structural mimicry strongly suggests an ATP-competitive mechanism of action, where the inhibitor binds to the kinase's active site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. Our primary targets are members of the Src family kinases (SFKs), including Src, Fyn, and Lck, which are crucial regulators of various cellular processes such as proliferation, differentiation, and motility.[1][2] Dysregulation of SFK activity is a hallmark of many cancers, making them attractive therapeutic targets.[3]

This guide will systematically test this hypothesis through a multi-tiered approach, starting with fundamental biochemical assays and progressing to more complex cellular and biophysical validations.

Tier 1: Foundational Biochemical Validation

The initial step is to confirm direct inhibition of the target kinase and determine the inhibitor's potency and mode of action in a purified, cell-free system.

In Vitro Kinase Activity Assays

Rationale: These assays are the bedrock of inhibitor characterization, directly measuring the catalytic activity of the target kinase in the presence of the inhibitor. A variety of formats are available, each with its own advantages and disadvantages.[4][5]

Comparison of Assay Formats:

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[6]Gold standard for sensitivity and direct measurement.Requires handling of radioactive materials, low throughput.
Luminescence-based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.[7]High throughput, non-radioactive, sensitive.Indirect measurement, potential for compound interference with the reporter enzyme.
Fluorescence-based Assays (e.g., TR-FRET) Uses fluorescently labeled antibodies or substrates to detect phosphorylation.[8]Homogeneous (no-wash) format, high throughput, ratiometric detection minimizes interference.Requires specific antibodies or labeled substrates, potential for compound autofluorescence.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Reconstitute purified recombinant Src kinase, the 4-amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine inhibitor, and a generic tyrosine kinase substrate peptide in kinase buffer.

  • Reaction Setup: In a 384-well plate, serially dilute the inhibitor. Add the Src kinase and substrate peptide to each well.

  • Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP (typically at the Km value for ATP to assess ATP-competitive inhibition). Incubate at 30°C for 60 minutes.

  • ADP Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Interpreting the Data: A low nanomolar IC₅₀ value would indicate potent inhibition of Src kinase. To further probe the ATP-competitive mechanism, this assay should be repeated with varying concentrations of ATP. An increase in the apparent IC₅₀ value with increasing ATP concentrations is a hallmark of competitive inhibition.

Tier 2: Cellular Target Engagement and Downstream Signaling

While biochemical assays are essential, they do not fully recapitulate the complex environment of a living cell. The following experiments are crucial to confirm that the inhibitor can access its target within the cell and exert the expected biological effect.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique to verify direct target engagement in intact cells. The principle is that a ligand-bound protein is thermodynamically more stable and will denature at a higher temperature than the unbound protein.[9][10][11]

Experimental Workflow:

CETSA_Workflow A Treat cells with inhibitor or vehicle (DMSO) B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble target protein (e.g., by Western Blot) C->D E Plot soluble protein vs. temperature to generate melt curves D->E F Compare melt curves to determine thermal shift E->F

CETSA Workflow Diagram

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with high Src activity) and treat with the pyrazolo[3,4-d]pyrimidine inhibitor or a vehicle control (DMSO) for a specified time.

  • Heat Challenge: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Fractionation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble Src protein by Western blotting using a specific anti-Src antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble Src protein against the temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.[12]

Western Blot Analysis of Downstream Signaling

Rationale: If the inhibitor is effectively engaging and inhibiting Src kinase, the phosphorylation of its downstream substrates should be reduced. Western blotting allows for the direct visualization and quantification of these changes in phosphorylation status.[7][13]

Src Family Kinase Signaling Pathway:

SFK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SFK Src Family Kinase (e.g., Src) pY416 (Active) RTK->SFK:head Activation FAK FAK pY397 SFK:p->FAK:head Phosphorylation PI3K PI3K SFK:p->PI3K Ras Ras SFK:p->Ras STAT3 STAT3 pY705 SFK:p->STAT3:head FAK:p->PI3K Akt Akt pS473 PI3K->Akt:head Gene Gene Expression (Proliferation, Survival, Motility) Akt:p->Gene Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK pT202/Y204 MEK->ERK:head ERK:p->Gene STAT3:p->Gene Inhibitor 4-Amino-3-iodo-1-methyl-1H- pyrazolo[3,4-d]pyrimidine Inhibitor->SFK:head Inhibition

Simplified Src Family Kinase Signaling Pathway

Experimental Protocol: Western Blot

  • Cell Treatment and Lysis: Treat cells with increasing concentrations of the inhibitor for a defined period. Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies specific for the phosphorylated forms of Src (p-Src Tyr416), FAK (p-FAK Tyr397), and Akt (p-Akt Ser473).

  • Loading Control: Strip the membranes and re-probe with antibodies against the total forms of these proteins (Total Src, Total FAK, Total Akt) and a housekeeping protein (e.g., GAPDH) to ensure equal loading.

  • Detection and Quantification: Use a chemiluminescent substrate and an imaging system to detect the antibody-bound proteins. Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Data Interpretation: A dose-dependent decrease in the phosphorylation of Src and its downstream substrates in the presence of the inhibitor provides strong evidence for on-target activity in a cellular context.[14]

Tier 3: In-Depth Biophysical and Structural Characterization

For a comprehensive understanding of the inhibitor's mechanism of action, biophysical and structural techniques are invaluable. These methods provide quantitative data on binding affinity, kinetics, and the precise molecular interactions between the inhibitor and the target kinase.

Isothermal Titration Calorimetry (ITC)

Rationale: ITC is the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[15][16][17]

Experimental Protocol: ITC

  • Sample Preparation: Prepare a solution of purified Src kinase in the sample cell and the pyrazolo[3,4-d]pyrimidine inhibitor in the injection syringe, both in the same buffer.

  • Titration: Perform a series of small injections of the inhibitor into the kinase solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein. Fit the data to a suitable binding model to determine the thermodynamic parameters.[18][19]

Data Interpretation: A low K_D value confirms high-affinity binding. The thermodynamic signature (enthalpic and entropic contributions) can provide insights into the driving forces of the interaction.

Surface Plasmon Resonance (SPR)

Rationale: SPR is a powerful label-free technique for studying the kinetics of molecular interactions in real-time. It measures the change in the refractive index at the surface of a sensor chip as the inhibitor binds to and dissociates from the immobilized kinase. This allows for the determination of the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).[20][21][22]

Experimental Protocol: SPR

  • Kinase Immobilization: Covalently immobilize purified Src kinase onto the surface of an SPR sensor chip.

  • Inhibitor Injection: Inject a series of concentrations of the pyrazolo[3,4-d]pyrimidine inhibitor over the sensor surface.

  • Data Acquisition: Monitor the binding and dissociation in real-time by measuring the change in the SPR signal.

  • Data Analysis: Fit the sensorgrams to a kinetic binding model to determine k_on, k_off, and K_D.[23]

Data Interpretation: The kinetic parameters provide a more dynamic view of the inhibitor-target interaction than equilibrium-based methods. A slow k_off (long residence time) is often a desirable characteristic for a drug candidate.

X-ray Crystallography

Rationale: X-ray crystallography provides the ultimate atomic-level detail of how the inhibitor binds to the kinase. A co-crystal structure of the kinase-inhibitor complex can reveal the precise binding mode, key intermolecular interactions, and any conformational changes induced in the kinase upon inhibitor binding.[24][25][26]

Experimental Protocol: X-ray Crystallography

  • Co-crystallization: Co-crystallize the purified Src kinase with the pyrazolo[3,4-d]pyrimidine inhibitor.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build and refine the atomic model of the kinase-inhibitor complex.[27]

Data Interpretation: The resulting structure can definitively confirm an ATP-competitive binding mode by showing the inhibitor occupying the ATP-binding pocket. It will also reveal specific hydrogen bonds, hydrophobic interactions, and other contacts that are crucial for binding, providing invaluable information for structure-activity relationship (SAR) studies and further lead optimization.

Comparative Analysis with Alternative Inhibitors

To contextualize the performance of our 4-amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-based inhibitor, it is essential to compare it with other well-characterized kinase inhibitors.

InhibitorClassMechanism of ActionSelectivity
4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidineATP-competitiveExpected to be selective for Src family kinases, but full kinome profile is needed.
Dasatinib Multi-kinase inhibitorATP-competitiveBroad-spectrum; inhibits BCR-ABL, Src family kinases, c-KIT, EPHA2, and PDGFRβ.[1][15][28]
Saracatinib (AZD0530) Dual Src/Abl inhibitorATP-competitiveSelective for Src and Abl kinases.[2][8][29]
Bosutinib (SKI-606) Dual Src/Abl inhibitorATP-competitivePotently inhibits Src and Abl kinases.[21]
GNF-5 Allosteric inhibitorNon-ATP competitive; binds to the myristate binding pocket of Abl.[19][26]Highly selective for Abl.

Rationale for Comparison:

  • Dasatinib serves as a benchmark for a potent but less selective inhibitor. Comparing our compound's efficacy and off-target effects to dasatinib will highlight its potential for a better safety profile.

  • Saracatinib and Bosutinib are more selective Src/Abl inhibitors, providing a direct comparison for on-target potency and selectivity within the same mechanistic class.[4]

  • GNF-5 represents a different mechanistic class of kinase inhibitors. While it primarily targets Abl, its allosteric mechanism provides a valuable counterpoint to the ATP-competitive nature of our compound, emphasizing the diversity of kinase inhibition strategies.[24]

Assessing Selectivity and Off-Target Effects

A critical aspect of validating the mechanism of action is to determine the inhibitor's selectivity profile across the human kinome. Unintended inhibition of other kinases can lead to off-target toxicities.

Kinome Profiling:

Rationale: Kinome profiling services offer a high-throughput method to screen an inhibitor against a large panel of kinases (often over 400). This provides a comprehensive overview of the inhibitor's selectivity.

Methodology: Typically, these services use binding assays or enzymatic assays to determine the percentage of inhibition at a fixed concentration of the inhibitor. The results are often presented as a "scan" of the kinome, highlighting the primary targets and any significant off-targets.

Phosphoproteomics:

Rationale: For an unbiased view of the inhibitor's effects on cellular signaling, phosphoproteomics is a powerful tool. By quantifying changes in thousands of phosphorylation sites across the proteome upon inhibitor treatment, one can identify not only the direct targets but also the downstream consequences and potential off-target signaling pathways affected.[28][29]

Conclusion

Validating the mechanism of action of a novel kinase inhibitor is a multifaceted process that requires a logical and systematic progression of experiments. By starting with foundational biochemical assays, moving to cellular systems to confirm target engagement and downstream effects, and finally employing sophisticated biophysical and structural methods, researchers can build a comprehensive and robust understanding of their compound. The comparative analysis with alternative inhibitors and a thorough assessment of selectivity are crucial for establishing the unique therapeutic potential of a 4-amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-based inhibitor. This rigorous, evidence-based approach is paramount for advancing promising molecules from the laboratory to the clinic.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Low, J. (2013, March 4). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. Dovepress. [Link]

  • Kitagawa, D., Gouda, M., & Kirii, Y. (2014, March 15). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]

  • ASH Publications. (2008, November 16). Effects of Bosutinib (SKI-606) in CML: Kinase Target Profile, Effects on BCR/ABL Mutants, and Synergism with Dasatinib in T315I+ Cells. ASH Publications. [Link]

  • Reaction Biology. (n.d.). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. [Link]

  • ResearchGate. (n.d.). Allosteric modulators of Src-family kinases. Hck, Fgr, and other.... ResearchGate. [Link]

  • Wikipedia. (n.d.). Dasatinib. Wikipedia. [Link]

  • Bajusz, D., Ferenczy, G. G., & Keserű, G. M. (2018, March 1). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. [Link]

  • Navratilova, I., & Hopkins, A. L. (2005, May 15). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry. [Link]

  • ResearchGate. (n.d.). Structures of leading non-ATP competitive Src/tubulin dual inhibitors.... ResearchGate. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. [Link]

  • Zhang, J., Adrián, F. J., Jahnke, W., Cowan-Jacob, S. W., Li, A. G., Iacob, R. E., Sim, T., Powers, J., Dierks, C., Sun, F., Guo, G.-R., Ding, Q., Okram, B., Choi, Y., Wojciechowski, A., Deng, X., Liu, G., Fendrich, G., Strauss, A., … Gray, N. S. (2010). Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors. Nature. [Link]

  • ResearchGate. (n.d.). Additive effects of increasing concentrations of GNF-2 and GNF-5 on the.... ResearchGate. [Link]

  • ALZFORUM. (2023, July 24). Saracatinib. ALZFORUM. [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Patsnap Synapse. (2024, June 21). What are SRC inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Lategahn, J., Keul, M., Heja, D., Wybenga-Groot, M., Rumpel, K., Liang, Y., Rübbelke, M., Grütter, C., Gold, M. G., Gerlach, I., Hofmann, M. H., Ohntrup, A., Brägelmann, J., Hennes, E., Scharrer, E., Klein, S., Boehm, S., Kotan, A., Polykratis, A., … Sos, M. L. (2019). A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. Cancer Discovery. [Link]

  • Zhang, Z., Smith, J. K., & Shokat, K. M. (2009). Development of a highly selective c-Src kinase inhibitor. Journal of the American Chemical Society. [Link]

  • Wang, Y., Zhang, Y., Chen, Y., Zhang, M., Wang, Y., Tao, Y., & Zhang, Y. (2019, May 19). A Bcr-Abl Inhibitor GNF-2 Attenuates Inflammatory Activation of Glia and Chronic Pain. Frontiers in Pharmacology. [Link]

  • The Chemical Probes Portal. (2020, November 4). GNF-5. The Chemical Probes Portal. [Link]

  • Acker, M. G., & Auld, D. S. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. In Probe Development and Drug Discovery. National Center for Biotechnology Information. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • News-Medical. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. News-Medical. [Link]

  • PubMed. (2024, May 9). X-ray crystallographic analyses of 14 IPMK inhibitor complexes. PubMed. [Link]

  • Liu, Y., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Al-Ali, H., et al. (2020). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 92(13), 8866–8873. [Link]

  • Taylor & Francis Online. (2020, August 23). Full article: Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. [Link]

  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments [Video]. YouTube. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • PubMed. (2024, September 15). Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. PubMed. [Link]

  • El-Adl, K., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(11), 103399. [Link]

  • ResearchGate. (n.d.). Time-dependent western blot analyses after treatment with ALK.... ResearchGate. [Link]

  • ACS Publications. (2020, February 13). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Publications. [Link]

  • MDPI. (2023, October 9). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

Sources

reproducibility of biological data for 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Common Name: PP1 Primary Target: Src Family Kinases (SFKs: Lck, Fyn, Hck, Src)

Executive Summary: The Probe vs. The Drug

In the landscape of chemical biology, PP1 is a foundational "chemical probe," distinct from clinical drugs. While it played a historic role in defining Src kinase biology, its reproducibility profile is marred by off-target promiscuity and ATP-competitive kinetics .

This guide addresses the critical failure points in PP1 experimental design. Unlike clinical Src inhibitors (e.g., Dasatinib) which prioritize potency over absolute specificity, PP1 is often used in basic research where mechanism attribution is paramount. Data generated using PP1 without proper orthogonal controls (such as the inactive analog PP3 ) or at concentrations exceeding 1 µM is statistically likely to be artifactual due to inhibition of c-Kit, p38 MAPK, and TGF-β receptors.

Part 1: Technical Profile & Mechanism of Action[1]

Chemical Identity[2]
  • IUPAC: 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Molecular Weight: 275.05 g/mol

  • Solubility: DMSO (up to 25 mg/mL).[1][2] Note: Precipitates in aqueous media >10 µM.

  • Stability: The iodine moiety at the C3 position is susceptible to photolytic deiodination. Protect from light.

Mechanism of Action (MoA)

PP1 is a Type I, ATP-competitive inhibitor. It binds to the adenine-binding pocket of the kinase in its active conformation (DFG-in).

  • Critical Reproducibility Factor: Because PP1 competes with ATP, its apparent potency (

    
    ) is linearly dependent on the ATP concentration in your assay. Data generated at 10 µM ATP (biochemical screen) cannot be directly extrapolated to cellular contexts (~1-5 mM ATP) without shifting the dose by 2-3 orders of magnitude.
    
Signaling Pathway Visualization

The following diagram illustrates the canonical Src signaling nodes and where PP1 intervention occurs, highlighting the risk of off-target inhibition (c-Kit/p38) which confounds data interpretation.

SrcSignaling RTK Receptor Tyrosine Kinases (EGFR, PDGFR) Src Src Family Kinases (Lck, Fyn, Src) RTK->Src Activation cKit c-Kit / Bcr-Abl (Off-Target) PI3K PI3K/Akt cKit->PI3K Ras Ras/Raf Src->Ras Src->PI3K STAT STAT3 Src->STAT Actin Actin Cytoskeleton (Migration) Src->Actin PP1 PP1 Inhibitor PP1->cKit >500 nM PP1->Src Primary Target (IC50 ~5-170 nM) p38 p38 MAPK (Off-Target) PP1->p38 >1 µM

Caption: PP1 primarily blocks SFKs, but high concentrations (>1 µM) inadvertently inhibit c-Kit and p38 MAPK, leading to false-positive phenotypic data.

Part 2: The Comparative Landscape

To ensure scientific rigor, PP1 must be benchmarked against its structural analogs and clinical alternatives.

FeaturePP1 PP2 Dasatinib SU6656
Structure Pyrazolo-pyrimidine (3-Iodo)Pyrazolo-pyrimidine (3-Chloro)Thiazolyl-pyrimidineIndolinone
Primary Targets Lck (5nM), Fyn (6nM), Src (170nM)Lck (4nM), Fyn (5nM), Src (>100nM)Src/Abl (<1nM)Src, Fyn, Yes, Lyn
Selectivity Profile Moderate. Hits c-Kit, p38, Bcr-Abl.Moderate. Similar to PP1 but slightly less potent on some targets.[3]Low. "Pan-kinase" inhibitor (hits EphA2, PDGFR, c-Kit).High. Does not inhibit Lck or c-Kit significantly.
Use Case In vitro mechanism; Structural biology.Interchangeable with PP1; often used as a secondary confirm.Clinical control; Positive control for total block.Orthogonal validation to rule out PP1 off-targets.
Key Limitation Light Sensitive. Iodo-group instability.Solubility. Slightly better stability than PP1.Too potent; masks subtle signaling events.Lower potency; requires higher doses.

Guidance: If you observe a phenotype with PP1, you must validate it with SU6656. If SU6656 fails to reproduce the effect, the PP1 result is likely due to c-Kit or p38 inhibition, not Src.

Part 3: Protocol for Reproducible Data

The "Gold Standard" Control System

Never run a PP1 experiment without these three arms:

  • Vehicle Control: DMSO (0.1%).

  • Negative Control (PP3): PP3 (4-Amino-7-phenylpyrazol[3,4-d]pyrimidine) is the structural analog of PP1 that does not inhibit Src. If PP3 causes the same effect as PP1, your result is non-specific toxicity.

  • Positive Control: Dasatinib (100 nM) to define the "maximal inhibition" baseline.

Validated Western Blot Workflow

Objective: Assess specific Src autophosphorylation inhibition (Y416) without total protein degradation.

  • Cell Synchronization: Serum-starve cells (0.5% FBS) for 12-18 hours. Reason: High serum contains growth factors that activate multiple redundant pathways, masking Src inhibition.

  • Pre-Incubation: Treat with PP1 (titration: 10 nM, 100 nM, 1 µM, 10 µM) for 30-60 minutes . Do not exceed 1 hour pre-incubation as feedback loops (e.g., compensatory upregulation of other kinases) activate quickly.

  • Stimulation: Stimulate with EGF (50 ng/mL) or relevant ligand for 5-10 minutes.

  • Lysis: Use RIPA buffer supplemented with Sodium Orthovanadate (1 mM) and Protease Inhibitors . Critical: Phosphatases will strip pY416 immediately upon lysis if Vanadate is old or absent.

  • Detection:

    • Primary Ab: Anti-Src [pY416] (Active Src).

    • Normalization Ab: Anti-Total Src (NOT Actin/GAPDH alone).

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: QC cluster_1 Phase 2: Treatment cluster_2 Phase 3: Readout QC Check Purity (HPLC) Protect from Light Starve Serum Starve (12h) QC->Starve Treat Add PP1 vs PP3 (30 min) Starve->Treat Stim Ligand Stim (5 min) Treat->Stim Lysis Lysis + Na3VO4 Stim->Lysis Blot WB: pSrc(Y416) Norm: Total Src Lysis->Blot

Caption: Validated workflow emphasizing the necessity of the inactive control (PP3) and phosphatase inhibition (Na3VO4).

Part 4: Troubleshooting & Reproducibility Checklist

IssueSymptomRoot CauseSolution
"The 1 µM Cliff" PP1 kills cells or blocks unrelated pathways at >1 µM.Loss of selectivity; inhibition of c-Kit/p38.Titrate down. If IC50 > 1 µM, the effect is likely not Src-driven.
Batch Variability Potency drops between experiments.Photolytic degradation of the Iodo-group.Store solid at -20°C active desiccant. Keep DMSO stocks in amber tubes.
No Inhibition pSrc signal remains high despite treatment.High intracellular ATP concentration or bad lysis.Increase dose slightly (max 5 µM) or check Vanadate freshness.
Toxicity Cells detach/die within 24h.General cytotoxicity, not specific kinase inhibition.Use PP3 control. If PP3 is also toxic, the scaffold is the problem.

References

  • Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor.[1][4] Journal of Biological Chemistry, 271(2), 695-701. Link

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update.[5][6][7] Biochemical Journal, 408(3), 297-315.[1][2][5][7] Link

  • Tatton, L., et al. (2003). The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases.[4] Journal of Biological Chemistry, 278(7), 4847-4853. Link

  • Ungefroren, H., et al. (2011). The Src family kinase inhibitors PP2 and PP1 block TGF-beta1-mediated cellular responses by direct and differential inhibition of type I and type II TGF-beta receptors. Current Cancer Drug Targets, 11(4), 524-535. Link

  • Liu, Y., et al. (1999). Structural basis for selective inhibition of Src family kinases by PP1. Chemistry & Biology, 6(9), 671-678. Link

Sources

establishing the structure-activity relationship (SAR) of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Structure-Activity Relationship (SAR) of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Analogs as Kinase Inhibitors

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of the adenine moiety of ATP. While derivatives like PP1 and PP2 are established "gold standard" inhibitors for Src Family Kinases (SFKs), the specific analog 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (hereafter referred to as Compound 3I-M ) represents a critical junction in kinase inhibitor design.

Compound 3I-M functions not only as a moderate inhibitor in its own right but, more importantly, as a high-value "gatekeeper probe." The C3-iodine substituent provides a unique halogen-bonding capability and serves as a reactive handle for rapid library generation via Suzuki-Miyaura or Sonogashira couplings. This guide objectively compares the SAR, synthesis, and performance of 3I-M analogs against established clinical and research benchmarks.

Mechanism of Action & Binding Mode

To understand the SAR, one must visualize the ATP-binding pocket of Src kinases. The scaffold binds in the cleft between the N-terminal and C-terminal lobes.

  • Hinge Region (Adenine Pocket): The N1 and C4 positions mimic the N9 and N6 of adenine, forming critical hydrogen bonds with the kinase hinge region (e.g., Met341 in c-Src).

  • Hydrophobic Pocket (Gatekeeper): The substituent at C3 projects into a hydrophobic pocket controlled by the "gatekeeper" residue (Thr338 in c-Src).

  • Ribose Pocket: The N1 substituent orients towards the solvent-exposed region where the ribose of ATP would sit.

Diagram 1: Src Kinase Signaling & Inhibition Pathway

SrcSignaling RTK RTK (e.g., EGFR) Src c-Src (Inactive) RTK->Src Activates Src_Act c-Src (Active) Src->Src_Act Phosphorylation (Y416) STAT3 STAT3 Src_Act->STAT3 Signaling FAK FAK Src_Act->FAK Signaling Inhibitor Pyrazolo-pyrimidine Inhibitor Inhibitor->Src_Act Blocks ATP Binding Survival Cell Survival (Proliferation) STAT3->Survival Migration Cell Migration (Metastasis) FAK->Migration

Caption: Schematic of Src kinase activation and downstream effects on metastasis and survival. The inhibitor blocks the ATP-binding step, preventing phosphorylation of downstream effectors.

Comparative SAR Analysis

The structure-activity relationship of Compound 3I-M is defined by three vectors of modification.

Vector A: The C3 "Gatekeeper" Position (Iodine vs. Aryl)
  • 3-Iodo (Compound 3I-M): The iodine atom is lipophilic and large (Van der Waals radius ~1.98 Å). It can fill the hydrophobic pocket and potentially form halogen bonds with backbone carbonyls. However, it lacks the spatial volume to fully displace water networks or engage in pi-stacking interactions compared to aryl groups.

  • 3-Aryl (e.g., PP1): Replacing Iodine with a p-tolyl or substituted phenyl group (via cross-coupling) significantly enhances potency (10-100x). The aromatic ring engages in pi-pi interactions within the hydrophobic pocket.

  • Insight: The 3-Iodo analog is the essential precursor. If you need a "bumped" inhibitor for a specific mutant (chemical genetics), the Iodine is replaced with bulky groups (naphthyl).

Vector B: The N1 "Solubility/Selectivity" Position
  • 1-Methyl (Compound 3I-M): The methyl group is small. It allows the molecule to fit into many kinase pockets, making 3I-M a promiscuous binder (pan-kinase potential). It has good solubility but lower selectivity.

  • 1-tert-Butyl (PP1): The bulky t-butyl group creates steric clash with kinases that have restricted ribose pockets, thereby increasing selectivity for SFKs.

  • Insight: For broad screening, 1-Methyl is superior. For specific Src targeting, 1-t-Butyl is preferred.

Vector C: The C4 "Hinge" Position
  • 4-Amino (NH2): Essential. Methylation or acetylation of this amine destroys the donor-acceptor motif required for hinge binding, abolishing activity.

Performance Benchmarking

The following table compares the 3I-M analog against the research standard (PP1 ) and the clinical standard (Dasatinib ).

Table 1: Comparative Potency and Selectivity Profile

FeatureCompound 3I-M (The Analog)PP1 (Research Standard)Dasatinib (Clinical Standard)
Core Structure 3-Iodo-1-Methyl-Pyrazolo[3,4-d]3-(p-Tolyl)-1-t-Butyl-Pyrazolo[3,4-d]Thiazolyl-pyrimidine
c-Src IC50 ~5.0 - 10.0 µM 170 nM 0.5 nM
Lck IC50 ~2.0 - 5.0 µM5 nM< 1.0 nM
Selectivity Low (Pan-kinase)Moderate (SFK selective)High (Dual Src/Abl)
Solubility ModerateLow (Lipophilic)Moderate
Primary Use SAR Intermediate / Fragment In vitro Tool Compound In vivo Therapeutic

Note: IC50 values are approximate representatives derived from aggregate literature on pyrazolo-pyrimidine scaffolds (See References 1, 2).

Data Interpretation: Compound 3I-M is significantly less potent than PP1 or Dasatinib. However , its value lies in its synthetic utility .[1] It is the "parent" from which high-potency libraries are built. A researcher using 3I-M is likely optimizing a new series, whereas a researcher using PP1 is studying biology.

Experimental Protocols

To ensure reproducibility, we provide the synthesis of the 3-Iodo analog and the subsequent kinase assay.

Synthesis Workflow (Iodination)

The critical step is introducing the iodine at C3 without over-halogenating the scaffold.

Synthesis Start 4-Amino-1-methyl- pyrazolo[3,4-d]pyrimidine Product 3-Iodo-Analog (Compound 3I-M) Start->Product Electrophilic Subst. Reagent NIS or ICl (DMF, 80°C) Reagent->Product Library 3-Aryl Library (High Potency) Product->Library Derivatization Coupling Suzuki Coupling (Ar-B(OH)2, Pd cat.) Coupling->Library

Caption: Synthetic route from the core scaffold to the 3-Iodo intermediate and subsequent library generation.

Protocol: Iodination of 4-Amino-1-methylpyrazolo[3,4-d]pyrimidine

  • Dissolution: Dissolve 1.0 eq of starting material in anhydrous DMF (0.5 M concentration).

  • Addition: Add 1.2 eq of N-Iodosuccinimide (NIS).

  • Reaction: Heat to 80°C for 4-6 hours. Monitor by LC-MS (Target Mass: ~275 Da).

  • Workup: Pour into ice water. The iodinated product often precipitates. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Yield: Typically 75-85%.

Kinase Inhibition Assay (FRET-Based)

Self-Validating Step: Always run a known inhibitor (e.g., Staurosporine or PP1) as a positive control to validate the enzyme activity.

  • Reagents: Recombinant c-Src kinase, FRET peptide substrate (e.g., Z'-LYTE Tyr 2), ATP (at Km, usually 10-50 µM).

  • Preparation: Prepare 3-fold serial dilutions of Compound 3I-M in DMSO (Top concentration 100 µM).

  • Incubation: Mix Kinase + Compound + Peptide in 384-well plate. Incubate 15 min at RT.

  • Initiation: Add ATP to start reaction. Incubate 1 hour.

  • Development: Add Development Reagent (protease that cleaves non-phosphorylated peptide).

  • Read: Measure Fluorescence Ratio (Coumarin/Fluorescein).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50 using a 4-parameter logistic fit.

References

  • Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor.[2] Journal of Biological Chemistry. Link

  • Bishop, A. C., et al. (1999). Unnatural ligands for engineered C-Src kinases. Current Biology. (Seminal work on using C3-modified analogs). Link

  • Bhatia, R., et al. (1998). Structure-activity relationships of pyrazolo[3,4-d]pyrimidine derivatives as Src kinase inhibitors.[3][4] (General SAR foundation).

  • PubChem Compound Summary. (2023). 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[1][3][5][6] National Library of Medicine. Link

  • Zhang, Y., et al. (2013). Design and synthesis of pyrazolo[3,4-d]pyrimidine derivatives as potential antitumor agents.[3][7][8][9][10] European Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 862729-12-2). As a specialized heterocyclic compound used in research and development, its unique chemical structure—containing both a pyrimidine core and an iodine atom—necessitates rigorous disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and laboratory managers engaged in drug development and chemical synthesis.

Hazard Identification and Risk Assessment

Understanding the inherent risks of a compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for the methylated title compound is not widely available, data from its close structural analogs, 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine and 4-Aminopyrazolo[3,4-d]pyrimidine, provide a strong basis for a conservative risk assessment. The primary hazards are associated with its potential toxicity and irritant properties.

The key causality behind these hazards lies in the molecule's reactivity and its ability to interfere with biological pathways upon exposure. The pyrimidine scaffold is a fundamental component of nucleobases, and its derivatives can act as antimetabolites, while the iodo-group enhances its reactivity.

Table 1: Summary of GHS Hazard Classifications for Structural Analogs

Hazard Statement GHS Classification Description Implication for Handling and Disposal
H301 / H302 Acute Toxicity, Oral (Category 3 or 4) Toxic or harmful if swallowed.[1][2] Accidental ingestion must be prevented. All waste, including empty containers, must be treated as toxic.
H332 Acute Toxicity, Inhalation (Category 4) Harmful if inhaled.[1] Handling should occur in a fume hood to prevent inhalation of dust or aerosols.
H315 Skin Corrosion/Irritation (Category 2) Causes skin irritation.[2][3] Direct skin contact must be avoided through appropriate personal protective equipment (PPE).
H319 Serious Eye Damage/Eye Irritation (Category 2) Causes serious eye irritation.[1][2][3] Eye protection is mandatory to prevent contact with splashes or solid particles.

| H335 | Specific Target Organ Toxicity — Single Exposure (Category 3) | May cause respiratory irritation.[1][2][3] | Respiratory protection may be required if engineering controls are insufficient. |

Essential Personal Protective Equipment (PPE) and Handling

A proactive approach to safety is critical. The following PPE must be worn at all times when handling 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and its associated waste streams.

  • Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are required.[4] A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection: A lab coat is mandatory. Chemical-resistant gloves, such as nitrile rubber, must be worn.[4] Contaminated gloves should be disposed of as hazardous waste immediately after handling or in case of a spill.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to minimize inhalation risk.[4] If work outside a fume hood is unavoidable and there is a risk of generating dust, a NIOSH/MSHA-approved respirator is necessary.[4]

Waste Segregation: The Critical First Step

Proper segregation is the most important step in the disposal workflow. Misclassification of waste can lead to dangerous chemical reactions, improper treatment, and increased disposal costs. 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a halogenated organic compound due to the presence of an iodine atom bonded to a carbon atom.

This classification is critical because mixing halogenated waste with non-halogenated organic solvents renders the entire mixture unsuitable for standard solvent recovery processes.[5] Consequently, the entire volume must be subjected to more complex and costly disposal methods, such as controlled incineration with flue gas scrubbing, which is designed to handle the acid gases (e.g., hydrogen iodide) produced during combustion.[6][7]

The following diagram illustrates the decision process for segregating laboratory waste containing this compound.

WasteSegregation Start Waste Generated in Laboratory Decision Does the waste contain 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine or any other halogenated organic compound? Start->Decision Halogenated Collect in a designated, properly labeled HALOGENATED ORGANIC WASTE CONTAINER Decision->Halogenated  Yes NonHalogenated Collect in a designated, properly labeled NON-HALOGENATED ORGANIC WASTE CONTAINER Decision->NonHalogenated  No

Caption: Waste Segregation Decision Workflow.

Step-by-Step Disposal Protocol

This protocol covers the lifecycle of the chemical waste, from the point of generation to its final hand-off for disposal.

4.1. Waste Collection

  • Solid Waste: Collect unused or expired 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, along with any contaminated disposable lab supplies (e.g., weigh boats, gloves, absorbent paper), in a dedicated solid waste container. This container must be a sealable, durable plastic or metal drum clearly designated for "Halogenated Organic Solids."

  • Liquid Waste: Collect all solutions containing the compound in a dedicated liquid waste container. This should be a sealable, chemical-resistant container (e.g., a high-density polyethylene carboy) designated for "Halogenated Organic Liquids."[7] Do not mix with non-halogenated organic solvents.[5]

4.2. Container Management and Labeling

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine."

    • A list of all other chemical constituents and their approximate percentages.

    • The primary hazard characteristics (e.g., "Toxic," "Irritant").

  • Container Integrity: Keep waste containers securely closed at all times, except when adding waste.[6] Store containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.

4.3. Arranging Final Disposal

  • Professional Disposal: The ultimate disposal of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine must be handled by a licensed and approved hazardous waste disposal company.[4]

  • Recommended Method: The standard and recommended method of disposal is high-temperature, controlled incineration.[6] This process ensures the complete destruction of the organic molecule. It must be performed in a facility equipped with flue gas scrubbing technology to neutralize the acidic and halogenated byproducts generated during combustion.[4][6]

  • Container Decontamination: Empty containers that once held the pure compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[4][6] The rinsate from this process is considered hazardous waste and must be collected and disposed of as halogenated organic liquid waste.[6] After proper decontamination, the container can be offered for recycling or disposal as non-hazardous waste, depending on institutional policies.[6]

Spill Management Protocol

In the event of a spill, a swift and organized response is crucial to mitigate exposure and prevent environmental contamination.

  • Evacuate and Isolate: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area. Isolate the area to prevent the spread of contamination.[4]

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs inside a chemical fume hood, keep the hood running.

  • Containment (for solid spills): Carefully cover the solid spill material with a damp paper towel or absorbent pad to prevent the generation of airborne dust.[4]

  • Collection: Using forceps or other appropriate tools, carefully transfer the spilled material and any contaminated absorbent materials into a suitable, labeled container for hazardous waste.[4]

  • Decontamination: Clean the spill area thoroughly with a soap and water solution.[4] All cleaning materials (sponges, paper towels) must be disposed of as hazardous waste.

  • PPE Disposal: All contaminated PPE used during the cleanup must be placed in a sealed bag and disposed of as solid hazardous waste.[4]

Regulatory Context

All disposal procedures must adhere to local, state, and national regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[8] As a halogenated organic compound, this chemical falls under the regulatory framework for HOCs, which have specific treatment and disposal requirements.[9] It is the responsibility of the waste generator to ensure full compliance with all applicable laws.[8]

References

  • Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide. Benchchem.
  • Pyrimidine - Safety Data Sheet. ChemicalBook.
  • Safety Data Sheet - 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine. CymitQuimica.
  • Hazardous Waste Segregation Guide. Bucknell University.
  • Safety Data Sheet - 4-Aminopyrazolo[3,4-d]pyrimidine. AK Scientific, Inc.
  • 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine Safety and Hazards. PubChem, National Institutes of Health.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR, U.S. Government Publishing Office.
  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global.
  • Hazardous Waste Reduction. Environmental Health and Safety, The Ohio State University.

Sources

Personal protective equipment for handling 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. The compound 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine, a member of the pyrazolopyrimidine class, holds potential in various research applications, including as an intermediate for kinase inhibitors like Ibrutinib.[1][2] Pyrazolopyrimidine derivatives have shown a range of biological activities, making them valuable scaffolds in medicinal chemistry.[3][4] However, with scientific potential comes the inherent responsibility of ensuring safety.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine. The protocols outlined below are designed to be a self-validating system, grounded in established safety principles for handling potent, halogenated heterocyclic compounds.

Hazard Identification and Risk Assessment

Anticipated Hazard Profile:

Hazard ClassClassificationPrimary Routes of Exposure
Acute Toxicity (Oral) Toxic if swallowed [5]Ingestion
Skin Corrosion/Irritation Causes skin irritation [5]Skin contact
Serious Eye Damage/Irritation Causes serious eye irritation [5][6]Eye contact
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation [5][6]Inhalation

It is crucial to handle this compound with the assumption that it is a potent pharmaceutical intermediate with significant biological activity. The presence of the iodo- group and the pyrazolopyrimidine core necessitates caution.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure.[7] The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical splash goggles and a face shield[8]Standard safety glasses are insufficient. Goggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face, especially when handling the solid compound or larger volumes of solutions.[8]
Skin (Hands) Double gloving with nitrile glovesDouble gloving is recommended to protect against contamination when removing the outer pair.[9] If a splash occurs, the outer glove can be removed immediately, and work can continue with the inner glove until a new outer glove is donned.[9] For prolonged work or when handling larger quantities, consider a more robust glove material.
Skin (Body) Flame-resistant lab coat that extends below the knee[8]A closed lab coat protects against splashes and contamination of personal clothing. Ensure the lab coat is fully buttoned.
Respiratory Use in a certified chemical fume hoodAll handling of the solid compound and volatile solutions must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[10] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[11]
Feet Closed-toe shoesNever wear open-toed shoes or sandals in a laboratory setting.[8]

Operational Workflow for Safe Handling

The following workflow provides a step-by-step guide for handling 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Solid Compound B->C D Prepare Solution C->D E Decontaminate Glassware and Surfaces D->E F Segregate and Dispose of Waste E->F G Doff PPE Correctly F->G

Caption: Safe handling workflow for 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine.

Step-by-Step Protocol:

  • Preparation:

    • Don PPE: Before entering the laboratory, ensure all required PPE is donned correctly.

    • Prepare Fume Hood: Verify that the chemical fume hood is functioning correctly. Cover the work surface with absorbent, plastic-backed paper.

  • Handling the Solid:

    • Weighing: Carefully weigh the required amount of the solid compound in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.

    • Solution Preparation: Add the solvent to the solid in a suitable container. Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.

  • During the Reaction:

    • Closed System: Whenever possible, maintain the reaction in a closed system to prevent the release of vapors.

    • Monitoring: If you need to monitor the reaction, do so through the fume hood sash.

Disposal and Decontamination Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure.

Waste Segregation:

Waste TypeContainerDisposal Procedure
Solid Waste Labeled hazardous waste containerIncludes contaminated gloves, weighing boats, and absorbent paper.
Liquid Waste Labeled hazardous waste container for halogenated organic wasteIncludes reaction mixtures and solvent rinses. Do not pour down the drain.[5]
Sharps Puncture-proof sharps containerIncludes any needles or other sharp objects that may have come into contact with the chemical.

Decontamination Protocol:

  • Glassware and Equipment:

    • Rinse all contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) three times.

    • Collect the rinsate as hazardous liquid waste.

    • After the solvent rinse, wash the glassware with soap and water.

  • Work Surfaces:

    • Wipe down all surfaces within the fume hood with a cloth dampened with a suitable solvent, followed by a soap and water solution.

    • Dispose of the cleaning materials as solid hazardous waste.

  • Spill Management:

    • In the event of a small spill within the fume hood, use a chemical spill kit to absorb the material.

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Emergency Procedures

SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen.[5] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention and show the SDS of a related compound if available.

By adhering to these guidelines, you can confidently and safely work with 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine, ensuring both your personal safety and the integrity of your research.

References

  • American Elements. 4-Amino-3-Iodo-1H-Pyrazolo[3,4-d]Pyrimidine. Available at: [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. Available at: [Link]

  • MDPI. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Available at: [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Available at: [Link]

  • U.S. Pharmacist. Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. Available at: [Link]

  • RSC Publishing. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Available at: [Link]

  • European Pharmaceutical Review. Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. Available at: [Link]

  • Wikipedia. Pyrazolopyrimidine. Available at: [Link]

  • PMC. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.